FKBP12 PROTAC RC32
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11-,17-12-,46-18-,50-38-/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEITWRRFFMN-LPIXFUNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H107N7O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RC32 PROTAC: A Deep Dive into its Discovery and Synthesis for Targeted Protein Degradation
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and synthesis of RC32, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Introduction to RC32 and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
RC32 is a highly potent PROTAC that specifically targets FKBP12 for degradation.[1][2] It is composed of Rapamycin, a well-known ligand for FKBP12, and Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The degradation of FKBP12 has potential therapeutic applications in various diseases, including certain cancers and immunological disorders.
Mechanism of Action
The mechanism of RC32-mediated degradation of FKBP12 involves the formation of a ternary complex between FKBP12, RC32, and the CRBN E3 ligase. This process is illustrated in the signaling pathway diagram below.
Caption: Mechanism of RC32-induced FKBP12 degradation.
Quantitative Data Summary
RC32 has demonstrated potent and efficient degradation of FKBP12 in both in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation Efficacy of RC32
| Cell Line | DC50 | Incubation Time | Reference |
| Jurkat | ~0.3 nM | 12 hours | [1] |
| Hep3B | 0.9 nM | - | |
| HuH7 | 0.4 nM | - |
Table 2: In Vivo Degradation Efficacy of RC32
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Mice | 30 mg/kg (twice a day, 1 day) | Intraperitoneal (i.p.) | Degraded FKBP12 in most organs except the brain. | [1] |
| Mice | 60 mg/kg (twice a day, 1 day) | Oral | Significantly degraded FKBP12. | [1] |
| Bama Pigs (20 kg) | 8 mg/kg (twice a day, 2 days) | Intraperitoneal (i.p.) | Efficiently degraded FKBP12 in most organs examined. | [1] |
| Rhesus Monkeys | 8 mg/kg (twice a day, 3 days) | Intraperitoneal (i.p.) | Efficiently degraded FKBP12 in the heart, liver, kidney, spleen, lung, and stomach. | [1] |
Experimental Protocols
Western Blot Analysis for FKBP12 Degradation
This protocol describes the methodology to assess the degradation of FKBP12 in cell lines treated with RC32.
-
Cell Culture and Treatment:
-
Culture Jurkat cells in appropriate media and conditions.
-
Treat cells with varying concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 12 hours).[1] Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
-
Preparation of RC32 for In Vivo Administration
This protocol outlines the preparation of a suspended solution of RC32 for intraperitoneal or oral administration in animal models.[1]
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO.[1]
-
-
Working Solution Preparation (for a final concentration of 1 mg/mL):
-
For a 1 mL working solution, sequentially add the following solvents:
-
100 µL of the 10 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix thoroughly to obtain a suspended solution.[1]
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Synthesis of RC32
The synthesis of RC32 involves the conjugation of Rapamycin and Pomalidomide via a suitable linker. While the exact, detailed step-by-step synthesis protocol from the primary literature's supplementary information is not publicly available in full detail, the general synthetic strategy involves modifying Rapamycin and Pomalidomide with reactive functional groups to enable their coupling. A plausible synthetic workflow is outlined below.
Caption: A general workflow for the synthesis of RC32.
Conclusion
RC32 is a powerful chemical tool for the targeted degradation of FKBP12, demonstrating high potency and efficacy in a range of preclinical models. Its discovery and characterization provide a valuable case study in the development of PROTAC degraders. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers working in the field of targeted protein degradation and drug discovery. Further investigation into the therapeutic potential of RC32 and similar molecules is warranted.
References
The Architecture of a Targeted Protein Degrader: An In-depth Technical Guide to FKBP12 PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FKBP12 protein.
Core Structure and Chemical Properties
RC32 is a heterobifunctional molecule meticulously designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of the FKBP12 protein.[1][2] Its architecture consists of three key components:
-
A Warhead: This component is a ligand that specifically binds to the target protein, FKBP12. In the case of RC32, this is derived from Rapamycin .[1][2]
-
An E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. RC32 utilizes Pomalidomide , which binds to the Cereblon (CRBN) E3 ligase complex.[1][2]
-
A Linker: A flexible polyethylene glycol (PEG) linker connects the warhead and the E3 ligase ligand, providing the optimal spatial orientation for the formation of a productive ternary complex.[2]
The molecular formula for RC32 is C75H107N7O20.[1]
References
RC32 PROTAC: A Technical Guide to Targeted Degradation of FKBP12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal system to induce the degradation of a specific protein of interest.[2] This technical guide provides an in-depth overview of RC32, a potent and specific PROTAC designed to degrade the FK506-binding protein 12 (FKBP12).[3][4] FKBP12 is implicated in various cellular processes and its dysregulation has been linked to several diseases, making it a compelling therapeutic target.[5]
RC32 is a heterobifunctional molecule that consists of three key components: a ligand that binds to FKBP12 (a derivative of rapamycin), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a linker that connects these two moieties.[3][4] This guide will delve into the mechanism of action of RC32, present quantitative data on its degradation efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Action
The fundamental mechanism of RC32-mediated protein degradation involves the formation of a ternary complex between FKBP12, RC32, and the E3 ubiquitin ligase Cereblon.[4] This proximity, induced by RC32, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12.[6] The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, releasing RC32 to engage in another cycle of degradation.[1][7] This catalytic mode of action allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[8]
The degradation of FKBP12 by RC32 can be competitively inhibited by the presence of rapamycin (B549165) (which binds to FKBP12) or pomalidomide (B1683931) (which binds to CRBN), confirming the necessity of the ternary complex formation.[7] Furthermore, treatment with proteasome inhibitors such as bortezomib (B1684674) or carfilzomib (B1684676) completely blocks RC32-induced degradation of FKBP12, demonstrating the reliance of this process on the ubiquitin-proteasome system.[4][7]
References
- 1. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of FKBP12: A Core Regulator in Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FK506-binding protein 12 (FKBP12) is a highly conserved, 12-kDa peptidyl-prolyl isomerase (PPIase) that plays a critical role in a multitude of cellular processes.[1] Initially identified as the intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin (B549165), its functions extend far beyond immunomodulation.[1][2] FKBP12 is a key regulator of several vital signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, the mechanistic target of rapamycin (mTOR) pathway, and intracellular calcium signaling through ryanodine (B192298) receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs).[1][3] Its involvement in these fundamental pathways implicates FKBP12 in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions, making it a compelling target for therapeutic intervention.[2][4][5] This technical guide provides a comprehensive overview of the core functions of FKBP12, its intricate involvement in disease, and detailed experimental protocols for its study.
Core Functions and Molecular Mechanisms
FKBP12's primary enzymatic activity is as a PPIase, catalyzing the cis-trans isomerization of proline residues in proteins, a crucial step for proper protein folding and function.[1] Beyond this intrinsic activity, FKBP12 exerts significant influence through protein-protein interactions, acting as a molecular switch or adapter in various signaling complexes.
Regulation of TGF-β Signaling
FKBP12 is a negative regulator of the TGF-β type I receptor (TβR-I).[6][7] It binds to the glycine-serine-rich (GS) domain of TβR-I, preventing its phosphorylation by the TGF-β type II receptor (TβR-II) in the absence of the TGF-β ligand.[6][7][8] This interaction maintains the receptor in an inactive state, preventing leaky signaling.[7] The immunosuppressive drug rapamycin can disrupt this interaction, leading to enhanced TGF-β signaling.[7][9]
Modulation of mTOR Signaling
The FKBP12-rapamycin complex is a potent inhibitor of the mTORC1 signaling complex.[1][10] Rapamycin first binds to FKBP12, and this binary complex then associates with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting its kinase activity.[11] This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, and survival.[1] While FKBP12 is essential for rapamycin's inhibitory effect, other larger FKBPs can also functionally substitute for FKBP12 in this process.[12]
Regulation of Intracellular Calcium Channels
FKBP12 is a crucial component of the macromolecular complex of intracellular calcium release channels, specifically ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).[3] It binds to these channels, stabilizing their closed state and preventing aberrant calcium leakage from the sarcoplasmic/endoplasmic reticulum.[13][14] Dissociation of FKBP12, which can be induced by FK506, leads to increased channel open probability and can contribute to cellular dysfunction.[13][14] In cardiac muscle, the interplay between FKBP12 and its homolog FKBP12.6 in regulating RyR2 is critical for normal heart rhythm.[3][15]
Data Presentation: Quantitative Insights into FKBP12 Interactions and Expression
Table 1: Binding Affinities of Ligands to FKBP12
| Ligand | Binding Affinity (Ki, KD, or IC50) | Method | Reference |
| FK506 (Tacrolimus) | Ki: ~1.7 nM | PPIase Activity Assay | [16] |
| KD: 0.4 nM | Binding Assay | [16] | |
| Rapamycin (Sirolimus) | Inhibition Constant: 0.3 nM | [14] | |
| WDB002 | KD: ~4 nM | [16] | |
| SLF | IC50: 2.6 µM | [17] | |
| Compound 1 | IC50: 115 nM | [18] | |
| JP 2004123555 | IC50: 0.14 µM | Rotamase Activity Assay | [19] |
| JP 2004123556 | IC50: 0.053 µM | Rotamase Activity Assay | [19] |
| JP 2004123557 | IC50: 0.035 µM | Rotamase Activity Assay | [19] |
Table 2: FKBP12-Rapamycin Complex Binding to FRB Domain of mTOR
| FRAP Fragment | Binding Affinity (Kd) | Method | Reference |
| 46-kDa (aa 1819-2206) | ~5 nM | Binding Assay | [20] |
| 20-kDa (aa 1995-2174) | ~5 nM | Binding Assay | [20] |
| 11-kDa (aa 2025-2114) | ~5 nM | Binding Assay | [20] |
Table 3: FKBP12 Expression in Disease
| Disease | Tissue/Cell Type | Change in Expression | Reference |
| Alzheimer's Disease | Brain | Lower than in control brains | [6] |
| Breast Cancer | Invasive Breast Cancer Tissues | Decreased | [21] |
| Breast Cancer | Ductal Carcinoma, Lobular Carcinoma | Increased mRNA | [22] |
Table 4: Functional Modulation of Ryanodine Receptors by FKBP12
| Condition | Effect on RyR Channel | Quantitative Change | Reference |
| FKBP12 Depletion (Skeletal Muscle RyR1) | Increased subconductance states | Opens to ~0.25, ~0.5, and ~0.75 of max conductance (~230 pS) | [9] |
| FKBP12 Depletion (Skeletal Muscle RyR1) | Increased Ca2+ sensitivity | Activated by 10-fold lower [Ca2+] | [9] |
| 1 µM FKBP12 (Cardiac RyR2) | Increased mean open time | From 1.01 ms (B15284909) to 1.82 ms | [2] |
| 1 µM FKBP12 (Cardiac RyR2) | Decreased mean closed time | From 27.94 ms to 6.93 ms | [2] |
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway
Caption: FKBP12 negatively regulates TGF-β signaling by inhibiting TβR-I phosphorylation.
mTOR Signaling Pathway
Caption: The FKBP12-rapamycin complex inhibits mTORC1 signaling.
Calcium Channel Regulation
Caption: FKBP12 stabilizes ryanodine receptors to prevent calcium leakage.
Relevance to Disease
Neurodegenerative Diseases
FKBP12 is implicated in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[23][24] In Alzheimer's disease, FKBP12 expression is reduced in the brain, and it has been found to accumulate in neurofibrillary tangles.[6] It may also regulate the processing of amyloid precursor protein (APP).[11] In Parkinson's disease, FKBP12 has been shown to enhance the aggregation of α-synuclein.[25] Non-immunosuppressive FKBP12 ligands are being explored for their neuroprotective and neuroregenerative properties.[26][27]
Cancer
The role of FKBP12 in cancer is complex and appears to be context-dependent.[5] In some cancers, such as breast cancer, decreased FKBP12 expression is associated with a poorer prognosis and resistance to chemotherapy.[21] FKBP12 can enhance cancer cell sensitivity to chemotherapy by promoting the degradation of MDM2, a negative regulator of the tumor suppressor p53.[28] However, in other contexts, FKBP12 expression is upregulated.[22] The mTOR pathway, which is regulated by the FKBP12-rapamycin complex, is a major target in cancer therapy.[11]
Cardiovascular Disease
FKBP12 plays a critical role in cardiac function through its regulation of RyR2.[3] Disruption of the FKBP12-RyR2 interaction can lead to diastolic calcium leaks, which are associated with cardiac arrhythmias and heart failure.[29] Early embryonic depletion of FKBP12 in cardiomyocytes can lead to progressive and severe dilated cardiomyopathy.[30][31] The dual regulation of RyR2 by FKBP12 and FKBP12.6 is a key area of investigation in cardiovascular disease.[32]
Experimental Protocols
FKBP12 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This assay measures the ability of FKBP12 to catalyze the cis-trans isomerization of a peptide substrate.
Materials:
-
Recombinant human FKBP12
-
Substrate: Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Succ-ALPF-pNA)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
LiCl/Trifluoroethanol solution
-
UV/Vis Spectrophotometer
Protocol:
-
Prepare a stock solution of the Succ-ALPF-pNA substrate in LiCl/Trifluoroethanol to enrich the cis-isomer.
-
In a cuvette, add the assay buffer.
-
Add chymotrypsin to the cuvette. Chymotrypsin will cleave the peptide bond following Phe only when the Leu-Pro bond is in the trans conformation, releasing p-nitroaniline which absorbs at 390 nm.
-
Initiate the reaction by adding a small volume of the substrate stock solution. Monitor the increase in absorbance at 390 nm to measure the uncatalyzed rate of isomerization.
-
To measure the catalyzed rate, repeat steps 2-4, but add a known concentration of recombinant FKBP12 to the assay buffer before adding the substrate.
-
To test inhibitors, pre-incubate FKBP12 with the inhibitor before adding the substrate.
-
Calculate the first-order rate constant for the catalyzed and uncatalyzed reactions. The difference represents the enzymatic activity of FKBP12. Ki values for inhibitors can be determined by measuring the activity at various inhibitor concentrations.[33][34]
In-Cell Ligand Binding Assay using NanoBRET™
This protocol describes a method to quantify the binding of a ligand to FKBP12 within living cells.
Materials:
-
HEK293T cells
-
Plasmid encoding FKBP12 fused to NanoLuc® luciferase (FKBP12-NLuc)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescently labeled FKBP12 tracer ligand
-
Test compounds (unlabeled ligands)
-
Nano-Glo® Live Cell Reagent (containing furimazine substrate)
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Protocol:
-
Transfection: Transfect HEK293T cells with the FKBP12-NLuc plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol. Culture the cells for 18-24 hours to allow for protein expression.[35]
-
Cell Preparation: Harvest the transfected cells, wash, and resuspend them in Opti-MEM™ at a determined concentration (e.g., 2x105 cells/mL).[35]
-
Assay Setup: In a white, 384-well assay plate, add serial dilutions of the test compound.
-
Tracer Addition: Add the fluorescent tracer ligand to all wells at a pre-determined optimal concentration.
-
Cell Addition: Add the FKBP12-NLuc expressing cell suspension to each well.[35]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[35]
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Reagent containing the furimazine substrate to all wells. Immediately measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.[35]
-
Data Analysis: Calculate the NanoBRET™ ratio (610 nm emission / 450 nm emission). The displacement of the fluorescent tracer by the unlabeled test compound will result in a decrease in the BRET ratio. Plot the BRET ratio against the concentration of the test compound to determine the IC50 value, which reflects the binding affinity of the test compound in a cellular environment.[10][36]
Co-Immunoprecipitation of FKBP12 and TβR-I
This protocol is for demonstrating the interaction between FKBP12 and TβR-I in mammalian cells.
Materials:
-
COS-1 or other suitable mammalian cells
-
Expression plasmids for HA-tagged TβR-I and Flag-tagged FKBP12
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Co-transfection: Co-transfect COS-1 cells with plasmids encoding HA-tagged TβR-I and Flag-tagged FKBP12.[37]
-
Cell Lysis: After 24-48 hours of expression, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Then, incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation to capture Flag-FKBP12 and any associated proteins.
-
Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect the co-immunoprecipitated TβR-I. The presence of an HA-TβR-I band indicates an interaction with Flag-FKBP12.[37][38]
Conclusion and Future Directions
FKBP12 is a protein of immense biological and clinical importance. Its roles as a PPIase and a regulator of key signaling pathways place it at a critical nexus of cellular function. Dysregulation of FKBP12 is clearly implicated in a variety of major human diseases, highlighting its potential as a therapeutic target. The development of specific, non-immunosuppressive FKBP12 ligands is a promising avenue for the treatment of neurodegenerative diseases and certain cancers. Further research into the nuanced, context-dependent roles of FKBP12 in different tissues and disease states will be crucial for the successful translation of FKBP12-targeting therapies from the laboratory to the clinic. The experimental protocols detailed herein provide a foundation for researchers to further unravel the complexities of this fascinating and vital protein.
References
- 1. Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of FK506-Binding Proteins 12 and 12.6 in Regulating Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mounting evidence of FKBP12 implication in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of FK506-binding protein 12 in cancer: from biology to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A peptidyl-prolyl isomerase, FKBP12, accumulates in Alzheimer neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of TGFβ receptor inhibition by FKBP12 | The EMBO Journal [link.springer.com]
- 9. Subconductance states in single-channel activity of skeletal muscle ryanodine receptors after removal of FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. FKBP12 regulates the localization and processing of amyloid precursor protein in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mounting evidence of FKBP12 implication in neurodegeneration [flore.unifi.it]
- 13. scbt.com [scbt.com]
- 14. Structure-Affinity Properties of a High-Affinity Ligand of FKBP12 Studied by Molecular Simulations of a Binding Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. researchgate.net [researchgate.net]
- 21. FKBP12 is a predictive biomarker for efficacy of anthracycline-based chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FKBP4 is a malignant indicator in luminal A subtype of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. flore.unifi.it [flore.unifi.it]
- 24. Mounting evidence of FKBP12 implication in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design and Structure-Based Study of New Potential FKBP12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design and structure-based study of new potential FKBP12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rupress.org [rupress.org]
- 30. rupress.org [rupress.org]
- 31. researchgate.net [researchgate.net]
- 32. royalsocietypublishing.org [royalsocietypublishing.org]
- 33. FKBP Functional PPIase Assay | FK506 Binding Protein | Selcia [selcia.com]
- 34. Requirements for peptidyl-prolyl isomerization activity: a comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. eubopen.org [eubopen.org]
- 36. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 37. link.springer.com [link.springer.com]
- 38. storage.imrpress.com [storage.imrpress.com]
The Role of Cereblon E3 Ligase in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this revolution lies the Proteolysis Targeting Chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of Cereblon's function in PROTACs, detailing its mechanism of action, key quantitative parameters for PROTAC development, and comprehensive protocols for essential experimental assays.
The Cereblon E3 Ligase Complex: Structure and Native Function
Cereblon is a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] This complex plays a crucial role in regulating protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. The core components of the CRL4^CRBN^ complex include Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). Cereblon itself consists of a Lon-like domain and a C-terminal thalidomide-binding domain, which is the site of interaction for immunomodulatory drugs (IMiDs) and the CRBN-binding moiety of PROTACs.
Mechanism of Action: How CRBN-Recruiting PROTACs Work
PROTACs that engage Cereblon operate through a catalytic cycle that leads to the selective degradation of a target protein. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct heads, simultaneously binds to both the target protein of interest (POI) and Cereblon. This brings the POI into close proximity with the CRL4^CRBN^ E3 ligase complex, forming a key intermediate known as the ternary complex.[2][3] The stability and conformation of this ternary complex are critical determinants of degradation efficiency.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.
-
PROTAC Recycling: The PROTAC molecule is then released and can engage another POI and CRBN molecule, thus acting catalytically to induce the degradation of multiple target protein copies.
dot
PROTAC-mediated protein degradation workflow.
Quantitative Data for CRBN-Based PROTACs
The development of effective PROTACs relies on the careful optimization of several key parameters. The following tables summarize critical quantitative data for a selection of well-characterized CRBN-based PROTACs.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
DC₅₀ represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of degradation achieved.
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 8 | >95 | [4] |
| ARV-825 | BRD4 | RS4;11 | 1 | >90 | [5] |
| MZ1 | BRD4 | HeLa | 26 | ~90 | [6] |
| AT1 | BRD4 | 22Rv1 | 5 | >90 | [6] |
| QCA570 | BRD2/4 | MOLM-13 | 0.9 | >95 | [7] |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [8] |
| ARV-471 | Estrogen Receptor α | MCF7 | <1 | >90 | [8] |
Table 2: Binding Affinities (Kd)
The binding affinity of the PROTAC for both the target protein and Cereblon is a crucial factor in the formation of a stable and productive ternary complex.
| Molecule | Binding Partner | Assay | Kd (nM) | Reference |
| Pomalidomide | CRBN | ITC | 240 | [5] |
| Lenalidomide | CRBN | ITC | 640 | [5] |
| Thalidomide | CRBN | FP | 1800 | [5] |
| dBET1 | BRD4 (BD1) | ITC | 140 | [6] |
| dBET1 | BRD4 (BD2) | ITC | 49 | [6] |
| JQ1 | BRD4 | ITC | 50 | [9] |
| ARV-110 | Androgen Receptor | TR-FRET | 5 | [8] |
Detailed Experimental Protocols
Accurate and reproducible experimental data are the foundation of successful PROTAC development. This section provides detailed methodologies for key assays used to characterize CRBN-based PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[3][10]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound or DMSO vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
dot
Western blot experimental workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To quantify the formation of the POI-PROTAC-CRBN ternary complex in a homogeneous assay format.[2][11][12]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
PROTAC compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the tagged target protein, tagged CRBN/DDB1 complex, and labeled antibodies in assay buffer at the desired concentrations.
-
-
Assay Assembly:
-
Add the tagged target protein to all wells of the 384-well plate.
-
Add the PROTAC dilutions or vehicle control.
-
Add the tagged CRBN/DDB1 complex.
-
Add the donor- and acceptor-labeled antibodies.
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader using appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 520 nm emission / 490 nm emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
dot
TR-FRET assay for ternary complex detection.
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC-dependent ubiquitination of the target protein.[13]
Materials:
-
Purified target protein
-
Purified CRL4^CRBN^ E3 ligase complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE and Western blot reagents as described in section 4.1.
-
Primary antibody against the target protein or ubiquitin
Procedure:
-
Reaction Setup:
-
On ice, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the purified target protein and the CRL4^CRBN^ E3 ligase complex.
-
Add the PROTAC compound or DMSO vehicle control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin.
-
-
Data Interpretation:
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful ubiquitination reaction.
-
Conclusion
Cereblon has proven to be a highly effective and versatile E3 ligase for recruitment by PROTACs. Its well-characterized interaction with IMiD-based ligands has provided a robust platform for the development of a wide range of protein degraders. A thorough understanding of the mechanism of action, coupled with the use of quantitative and reproducible experimental assays, is essential for the successful design and optimization of novel CRBN-based PROTACs. This technical guide provides a foundational resource for researchers in the field of targeted protein degradation, offering both the theoretical framework and the practical methodologies required to advance the development of this exciting new class of therapeutics.
References
- 1. lifesensors.com [lifesensors.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Rapamycin as a Ligand for FKBP12 in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of proteins implicated in various diseases. This technical guide provides a comprehensive overview of the use of rapamycin (B549165) and its analogs as ligands for the FK506-binding protein 12 (FKBP12) in the design and application of PROTACs. We delve into the mechanism of action, quantitative analysis of degradation efficiency, and detailed experimental protocols for the characterization of these powerful molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation.
Introduction: The Role of Rapamycin and FKBP12 in PROTAC Technology
Rapamycin is a macrolide natural product renowned for its immunosuppressive and antiproliferative properties.[1] Its mechanism of action involves the formation of a ternary complex with FKBP12 and the FKBP12-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR).[1][2] This inherent ability of rapamycin to induce protein-protein interactions makes it an attractive scaffold for the development of PROTACs.[3][4]
In the context of PROTACs, the rapamycin moiety serves as the FKBP12-binding ligand. This is connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3][4] The resulting heterobifunctional molecule facilitates the formation of a ternary complex between FKBP12, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[5] While FKBP12 itself can be targeted for degradation, the rapamycin-FKBP12 system is also ingeniously employed in assays like the Rapamycin-induced Proximity Assay (RiPA) to identify optimal E3 ligase-target pairs for other proteins of interest.[6][7]
Mechanism of Action of Rapamycin-Based PROTACs
The catalytic cycle of a rapamycin-based PROTAC targeting FKBP12 for degradation involves several key steps:
-
Binary Complex Formation: The PROTAC binds to both FKBP12 and the E3 ubiquitin ligase in separate binary interactions.
-
Ternary Complex Formation: The PROTAC brings FKBP12 and the E3 ligase into close proximity, forming a key ternary complex. The stability and conformation of this complex are critical for efficient degradation and are influenced by the cooperativity between the binding events.[8]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12.
-
Proteasomal Degradation: The poly-ubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can engage in further rounds of degradation, acting in a catalytic manner.[5]
Quantitative Data Presentation
The efficacy of rapamycin-based PROTACs is quantified by several key parameters, including binding affinities (Kd) for binary and ternary complexes, the concentration required for 50% degradation (DC50), and the maximum level of degradation (Dmax).
| PROTAC | Target Protein | E3 Ligase | Binary Kd (PROTAC-FKBP12) | Ternary Complex Kd | DC50 | Dmax | Cell Line | Reference |
| Rapamycin | FKBP12 | - | 0.2 nM | 12 nM (with FRB) | - | - | In vitro | [3][9] |
| RC32 | FKBP12 | Cereblon | Not Reported | Not Reported | ~0.3 nM | >90% | Jurkat | [10][11] |
| RC32 | FKBP12 | Cereblon | Not Reported | Not Reported | 0.9 nM | Not Reported | Hep3B | [12] |
| RC32 | FKBP12 | Cereblon | Not Reported | Not Reported | 0.4 nM | Not Reported | HuH7 | [12] |
Experimental Protocols
Synthesis of a Rapamycin-Pomalidomide PROTAC (General Strategy)
While a detailed, step-by-step protocol for a specific rapamycin-pomalidomide PROTAC like RC32 is not publicly available, the general synthesis strategy involves the conjugation of rapamycin, a linker, and pomalidomide (B1683931). This is typically achieved through standard coupling chemistries.
Principle: The synthesis involves modifying rapamycin to introduce a reactive handle for linker attachment. A bifunctional linker is then sequentially coupled to the modified rapamycin and a pomalidomide derivative.
General Steps:
-
Modification of Rapamycin: Introduce a functional group (e.g., an amine or carboxylic acid) on the rapamycin macrocycle at a position that does not disrupt FKBP12 binding. This often involves selective protection and deprotection steps.
-
Synthesis of Linker-Pomalidomide Intermediate: Synthesize a pomalidomide derivative with a linker attached, terminating in a reactive group that is complementary to the functional group on the modified rapamycin.[13]
-
Coupling Reaction: React the modified rapamycin with the linker-pomalidomide intermediate to form the final PROTAC molecule. Common coupling reactions include amide bond formation using reagents like HATU or EDC/NHS.[14]
-
Purification: The final PROTAC is purified using techniques such as flash column chromatography and preparative HPLC. Characterization is performed using NMR and mass spectrometry.
Western Blot for Protein Degradation
Principle: This technique is used to quantify the amount of a target protein in cell lysates after treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-FKBP12) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[15]
-
NanoBRET™ Ternary Complex Formation Assay
Principle: This live-cell assay measures the proximity between the target protein and the E3 ligase, providing a direct readout of ternary complex formation.[9]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Cell Plating: Seed the transfected cells into a white, 96-well or 384-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and the NanoBRET™ Nano-Glo® Substrate (donor substrate) to the wells.
-
Signal Measurement: Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[16]
In Vitro Ubiquitination Assay
Principle: This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.[7]
Protocol:
-
Reaction Setup: On ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin (often biotinylated), ATP, the recombinant target protein (e.g., FKBP12), and the E3 ligase complex.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. An increase in higher molecular weight species corresponding to ubiquitinated target protein indicates a positive result.
Conclusion
Rapamycin and its analogs are versatile and potent ligands for FKBP12, enabling the development of highly effective PROTACs for targeted protein degradation. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and key experimental protocols associated with the use of rapamycin in PROTAC technology. The methodologies and data presented herein should serve as a valuable resource for the rational design, synthesis, and evaluation of novel rapamycin-based PROTACs, ultimately contributing to the advancement of this transformative therapeutic modality.
References
- 1. Structure of FKBP12.6 in complex with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin + Rapalogs | MedRAC@UNC [medrac.web.unc.edu]
- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Pharmacodynamic-Guided Modified Continuous Reassessment Method–Based, Dose-Finding Study of Rapamycin in Adult Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
RC32 PROTAC: A Technical Guide to a Potent FKBP12 Degrader for Research Applications
Introduction: The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This event-driven mechanism provides a catalytic mode of action, allowing for sustained protein knockdown at low concentrations and offering a powerful tool to address targets previously considered "undruggable."[2][4]
This technical guide focuses on RC32, a potent and well-characterized PROTAC designed to degrade the FK506-Binding Protein 12 (FKBP12). We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and explore its applications in research, particularly within the context of cancer biology.
Core Mechanism of Action
RC32 is a chemical tool engineered to induce the selective degradation of the FKBP12 protein.[5] It is composed of three key components:
-
Target-binding ligand: Rapamycin, which binds with high affinity to FKBP12.[6][7]
-
E3 Ligase ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][8]
-
Linker: A chemical linker that connects the Rapamycin and Pomalidomide moieties, enabling the formation of a stable ternary complex between FKBP12 and CRBN.[5]
By inducing the proximity of FKBP12 and CRBN, RC32 facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to lysine (B10760008) residues on the surface of FKBP12. This polyubiquitination marks FKBP12 for recognition and degradation by the 26S proteasome, effectively eliminating the protein from the cell.[3][9]
Quantitative Data Summary
RC32 has demonstrated potent and efficient degradation of FKBP12 across various cell lines and in vivo models.
Table 1: In Vitro Degradation Efficiency of RC32
| Cell Line | Species | DC₅₀ (Degradation Concentration 50%) | Treatment Time | Reference |
| Jurkat | Human | ~0.3 nM | 12 hours | [6] |
| Hep3B (HCC) | Human | 0.9 nM | Not Specified | [7] |
| HuH7 (HCC) | Human | 0.4 nM | Not Specified | [7] |
| INA-6 (Multiple Myeloma) | Human | Potent in upper pM range (with BMP6) | 4 hours | [8] |
HCC: Hepatocellular Carcinoma
Table 2: In Vivo Degradation Efficacy of RC32
| Animal Model | Dosage & Administration | Duration | Outcome | Reference |
| Mice | 30 mg/kg, i.p., twice daily | 1 day | Degraded FKBP12 in most organs (except brain) | [6] |
| Mice | 60 mg/kg, oral, twice daily | 1 day | Significant FKBP12 degradation | [6] |
| Bama Pigs (20 kg) | 8 mg/kg, i.p., twice daily | 2 days | Efficient FKBP12 degradation in most organs | [6] |
| Rhesus Monkeys | 8 mg/kg, i.p., twice daily | 3 days | Efficient FKBP12 degradation in multiple organs | [6] |
Applications in Cancer Research
While developed as a chemical tool for broad in vivo protein knockdown, RC32 has specific applications in cancer research due to the roles of its target, FKBP12, in relevant signaling pathways.
Modulating BMP Signaling in Cancer
FKBP12 is a known negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway by associating with the BMP type I receptor.[10] Degradation of FKBP12 by RC32 releases this inhibition, leading to the activation of BMP signaling.[7][10] This has been explored in the context of iron overload diseases and has significant implications for cancer, where BMP signaling can play dual roles in promoting or suppressing tumors depending on the context.[10][11]
-
Hepatocellular Carcinoma (HCC): Studies have shown that RC32 efficiently degrades FKBP12 in HCC cell lines, activating BMP signaling and subsequently upregulating hepcidin, the master regulator of iron homeostasis.[7] This provides a tool to investigate the complex interplay between iron metabolism, BMP signaling, and liver cancer progression.
-
Cancer Metastasis: The BMP signaling pathway is implicated in cancer metastasis, suggesting that RC32 could be used as a probe to study these processes.[10]
Enhancing Apoptosis in Multiple Myeloma
In multiple myeloma, the BMP pathway can induce apoptosis. Research has shown that RC32 enhances BMP6-induced loss of cell viability in myeloma cell lines.[8] By degrading FKBP12, RC32 sensitizes these cancer cells to BMP-mediated apoptotic signals. This highlights the potential of using FKBP12 degraders as a strategy to overcome resistance or enhance the efficacy of other therapies in hematological malignancies.[8]
Experimental Protocols
The following are representative protocols based on published studies for researchers looking to utilize RC32.
In Vitro FKBP12 Degradation via Western Blot
This protocol is designed to assess the dose-dependent degradation of FKBP12 in a chosen cell line.
Methodology:
-
Cell Seeding: Plate cells (e.g., Jurkat, Hep3B) in appropriate culture vessels and grow to 70-80% confluency.
-
Treatment: Prepare serial dilutions of RC32 in culture medium. Aspirate old media and treat cells with varying concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 12 hours).[6]
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against FKBP12 overnight at 4°C. Also, probe for a loading control protein (e.g., β-Actin) to ensure equal protein loading.[5]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the percentage of FKBP12 degradation relative to the vehicle control.
In Vivo Administration Protocol (Mice)
This protocol outlines the preparation and administration of RC32 for in vivo studies.
Formulation Preparation (Suspension for i.p. or oral administration): [6]
-
Prepare a 10 mg/mL stock solution of RC32 in DMSO.
-
For a final 1 mg/mL working solution, sequentially add and mix the following solvents:
-
400 µL PEG300
-
100 µL of the 10 mg/mL DMSO stock
-
50 µL Tween-80
-
450 µL Saline
-
-
The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If precipitation occurs, use sonication or gentle heating to aid dissolution. Prepare the working solution fresh on the day of use.
Administration:
-
Intraperitoneal (i.p.): Administer the prepared 1 mg/mL suspension to mice at a volume corresponding to the desired dosage (e.g., 30 mg/kg). Administer twice daily.[6]
-
Oral Gavage: The same suspension can be used for oral administration (e.g., at 60 mg/kg).[6]
Tissue Analysis:
-
Following the treatment course, euthanize the animals and harvest organs of interest.
-
Prepare tissue lysates and perform Western blot analysis as described above to assess FKBP12 degradation.
Competition and Control Experiments
To confirm that the observed degradation is mediated by the PROTAC mechanism, several control experiments are essential.[8]
-
Proteasome Inhibition: Co-treat cells with RC32 (e.g., 10 nM) and a proteasome inhibitor (e.g., Carfilzomib or Bortezomib). A functional PROTAC mechanism will be blocked, and FKBP12 levels should be restored compared to RC32 treatment alone.[5]
-
Competitive Binding: Co-treat cells with RC32 and an excess of either the target-binding ligand (Rapamycin) or the E3 ligase ligand (Pomalidomide).[5][8] Either compound should compete with RC32 for binding to its respective protein, disrupting the formation of the ternary complex and preventing FKBP12 degradation.
Conclusion
RC32 is a highly potent, cell-permeable, and in vivo active PROTAC that serves as an invaluable tool for the chemical knockdown of FKBP12. Its demonstrated efficacy in a range of species from mice to non-human primates underscores its robustness.[6][10] For cancer researchers, RC32 provides a specific and powerful method to investigate the functions of FKBP12 and the consequences of its removal. Its ability to modulate key pathways like BMP signaling and enhance apoptosis in cancer cells opens avenues for exploring novel therapeutic strategies and dissecting complex biological processes.[7][8] Proper use of the methodologies and controls outlined in this guide will enable researchers to effectively leverage RC32 in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted therapy based on ubiquitin-specific proteases, signalling pathways and E3 ligases in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
RC32 PROTAC: A Technical Guide for the Investigation of Iron Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging PROTAC Technology to Modulate Iron Homeostasis
Iron is an essential element for numerous physiological processes, and its systemic levels are tightly regulated. Dysregulation of iron homeostasis is implicated in a variety of disorders, including iron-deficiency anemia and iron-overload diseases like hemochromatosis. The peptide hormone hepcidin (B1576463) is the master regulator of systemic iron availability. Hepcidin expression is primarily controlled by the Bone Morphogenetic Protein (BMP)/Small Mothers Against Decapentaplegic (SMAD) signaling pathway.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. RC32 is a potent and specific PROTAC designed to degrade the FK506-binding protein 12 (FKBP12). FKBP12 is a known negative regulator of the BMP signaling pathway. By degrading FKBP12, RC32 offers a unique chemical tool to investigate the intricacies of iron metabolism and explore novel therapeutic strategies for iron-related disorders. This technical guide provides an in-depth overview of RC32, its mechanism of action in regulating iron metabolism, quantitative data on its effects, and detailed experimental protocols for its application in research.
Mechanism of Action: RC32-Mediated Degradation of FKBP12 and its Impact on Iron Metabolism
RC32 is a heterobifunctional molecule composed of rapamycin (B549165), which binds to FKBP12, and pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[1][2] This design allows RC32 to act as a molecular bridge, bringing FKBP12 into close proximity with the CRBN E3 ligase complex. This induced proximity leads to the polyubiquitination of FKBP12, marking it for degradation by the proteasome.[1]
The degradation of FKBP12 by RC32 has a direct impact on the BMP/SMAD signaling pathway, which is central to the regulation of hepcidin and, consequently, iron metabolism. FKBP12 normally binds to the BMP type I receptor, ALK2, preventing its ligand-independent activation.[3] By degrading FKBP12, RC32 removes this inhibitory constraint on ALK2, leading to the activation of the BMP signaling cascade. This activation involves the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to upregulate the expression of the hepcidin gene (HAMP).[2]
Increased hepcidin levels lead to the internalization and degradation of the iron exporter ferroportin on the surface of enterocytes and macrophages. This traps iron within these cells, reducing its release into the bloodstream and thereby lowering serum iron levels.[1]
A key advantage of RC32 over pharmacological inhibitors of FKBP12, such as FK506 (tacrolimus) and rapamycin, is its targeted degradation mechanism. While FK506 and rapamycin can also activate BMP signaling by displacing FKBP12 from ALK2, they have well-documented immunosuppressive effects through the inhibition of calcineurin and mTOR, respectively. In contrast, RC32-mediated degradation of FKBP12 has been shown to upregulate hepcidin without causing immunosuppression, making it a more specific tool for studying iron metabolism and a potentially safer therapeutic strategy for iron overload diseases.[1][2]
Quantitative Data on the Effects of RC32
The efficacy of RC32 in degrading FKBP12 and subsequently modulating iron metabolism has been quantified in both in vitro and in vivo studies.
In Vitro Degradation of FKBP12
RC32 induces potent and rapid degradation of FKBP12 in various cell lines.
| Cell Line | DC50 (nM) | Time to Max Degradation (hours) |
| Hep3B | 0.9 | 4-6 |
| HuH7 | 0.4 | 4-6 |
| Jurkat | ~0.3 | 12 |
Data sourced from Signal Transduction and Targeted Therapy (2022) and a 2019 research paper on a chemical approach for global protein knockdown.[2][4]
In Vivo Effects on Iron Metabolism in Mice
Administration of RC32 to mice leads to a transient increase in serum hepcidin and a corresponding decrease in serum iron levels.
| Time Point (hours) | Serum Hepcidin Level (ng/mL) | Serum Iron Level (µmol/L) |
| 0 | ~10 | ~20 |
| 3 | ~20 | ~18 |
| 6 | ~30 | ~15 |
| 9 | ~40 | ~12 |
| 12 | ~50 | ~10 |
| 15 | ~55 | ~8 |
| 18 | ~45 | ~10 |
| 21 | ~35 | ~12 |
| 24 | ~25 | ~15 |
Data are approximate values interpreted from graphical representations in Signal Transduction and Targeted Therapy (2022).[2]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of RC32 on iron metabolism.
In Vitro FKBP12 Degradation Assay
Objective: To determine the dose-dependent degradation of FKBP12 by RC32 in a selected cell line (e.g., Hep3B, HuH7).
Materials:
-
Hep3B or HuH7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
RC32 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FKBP12, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed Hep3B or HuH7 cells in 6-well plates and allow them to adhere overnight.
-
RC32 Treatment: Treat the cells with increasing concentrations of RC32 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FKBP12 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control. Calculate the DC50 value (the concentration of RC32 that results in 50% degradation of FKBP12).
In Vivo Study in Mice
Objective: To evaluate the effect of RC32 on serum hepcidin and iron levels in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
RC32
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Hepcidin ELISA kit
-
Serum iron assay kit
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week.
-
RC32 Administration: Administer RC32 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection at time 0 and 12 hours.[2]
-
Blood Collection: Collect blood samples via retro-orbital bleeding or tail vein at various time points (e.g., 0, 3, 6, 9, 12, 15, 18, 21, and 24 hours).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
Hepcidin Measurement: Measure the serum hepcidin concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Serum Iron Measurement: Determine the serum iron concentration using a colorimetric assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the serum hepcidin and iron levels over time for both the RC32-treated and vehicle-treated groups. Perform statistical analysis to determine the significance of the observed changes.
Conclusion
RC32 is a powerful chemical probe for studying the role of FKBP12 in iron metabolism. Its ability to potently and specifically degrade FKBP12, leading to the activation of the BMP/SMAD pathway and subsequent upregulation of hepcidin, provides a unique opportunity to dissect the molecular mechanisms governing iron homeostasis. The lack of immunosuppressive activity makes RC32 a superior tool compared to traditional FKBP12 ligands. This technical guide provides a comprehensive resource for researchers to effectively utilize RC32 in their studies of iron metabolism and to explore its potential as a therapeutic agent for iron overload disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Immunosuppressive Profile of RC32 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the non-immunosuppressive properties of RC32, a Proteolysis Targeting Chimera (PROTAC) designed to degrade FK506-binding protein 12 (FKBP12). Unlike traditional FKBP12 ligands such as Tacrolimus (FK506) and Rapamycin (B549165), which exhibit potent immunosuppressive effects, RC32 selectively induces the degradation of FKBP12 without interfering with key immunological signaling pathways. This document outlines the core mechanism of action, presents quantitative data from key experiments, details the experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
RC32 is a heterobifunctional molecule that consists of a ligand for FKBP12 (derived from Rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker. By simultaneously binding to FKBP12 and CRBN, RC32 forms a ternary complex that brings the E3 ligase in close proximity to FKBP12. This proximity facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.
The degradation of FKBP12 by RC32 leads to the activation of the Bone Morphogenetic Protein (BMP) signaling pathway. FKBP12 is a known inhibitor of BMP type I receptors; its removal allows for uncontrolled receptor activation and subsequent downstream signaling.[1] This mechanism is distinct from the immunosuppressive actions of FK506 and Rapamycin, which involve the inhibition of calcineurin and the mammalian target of rapamycin (mTOR), respectively.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the non-immunosuppressive properties of RC32.
Table 1: In Vitro Degradation Efficiency of RC32
| Cell Line | DC50 (nM) | Incubation Time (hours) | Reference |
| Hep3B (Hepatocellular Carcinoma) | 0.9 | Not Specified | [1] |
| HuH7 (Hepatocellular Carcinoma) | 0.4 | Not Specified | [1] |
Table 2: Effect of RC32 on Immunosuppressive Pathways
| Assay | Treatment | Concentration | Outcome | Reference |
| Calcineurin Activity (NFAT1 Dephosphorylation) | RC32 | Not Specified | No inhibition of ionomycin/PMA-induced NFAT1 dephosphorylation | [2] |
| FK506 | Not Specified | Strong inhibition of NFAT1 dephosphorylation | [2] | |
| mTOR Signaling (S6K Phosphorylation) | RC32 | Not Specified | No inhibition of S6K phosphorylation | [1] |
| Rapamycin | Not Specified | Potent inhibition of S6K phosphorylation | [1] | |
| IL-2 mRNA Expression (Jurkat cells) | RC32 | Not Specified | No effect on ionomycin/PMA-induced IL-2 expression | [2] |
| FK506 | Not Specified | Strong inhibition of IL-2 expression | [2] | |
| IL-2 Protein Accumulation (Jurkat cells) | RC32 | Not Specified | No effect on ionomycin/PMA-induced IL-2 accumulation | [2] |
| FK506 | Not Specified | Strong inhibition of IL-2 accumulation | [2] |
Table 3: In Vitro PBMC Proliferation and Cytokine Secretion
| Treatment | T Cell Proliferation | Cytokine Secretion (e.g., IL-2, IFN-γ) | Reference |
| RC32 | No inhibition | No inhibition | [1][2] |
| FK506 | Remarkable inhibition | Remarkable inhibition | [1][2] |
| Rapamycin | Remarkable inhibition | Remarkable inhibition | [1][2] |
Experimental Protocols
FKBP12 Degradation Assay
Objective: To determine the efficiency of RC32-mediated degradation of FKBP12 in cultured cells.
Materials:
-
Cell lines (e.g., Hep3B, HuH7, Jurkat)
-
RC32 PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FKBP12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of RC32 for the desired incubation time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FKBP12 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of FKBP12 degradation relative to the loading control.
Calcineurin Activity Assay (NFAT1 Dephosphorylation)
Objective: To assess the effect of RC32 on calcineurin activity by measuring the dephosphorylation of its substrate, NFAT1.
Materials:
-
Jurkat T cells
-
RC32, FK506 (positive control)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Cell lysis buffer
-
Primary antibodies: anti-NFAT1, anti-GAPDH
-
Other materials as described in the FKBP12 Degradation Assay.
Procedure:
-
Culture Jurkat cells to the desired density.
-
Pre-treat cells with RC32 or FK506 for a specified time.
-
Stimulate the cells with PMA and Ionomycin to activate calcineurin.
-
Lyse the cells and perform Western blotting as described in the FKBP12 Degradation Assay protocol.
-
Probe the membrane with an antibody specific for NFAT1. Dephosphorylation of NFAT1 is observed as a shift in its electrophoretic mobility.
-
Use GAPDH as a loading control.
mTOR Signaling Assay (Western Blot for S6K Phosphorylation)
Objective: To evaluate the impact of RC32 on the mTOR signaling pathway by analyzing the phosphorylation status of S6 Kinase (S6K).
Materials:
-
Cell lines (e.g., Hep3B, HuH7)
-
RC32, Rapamycin (positive control)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH
-
Other materials as described in the FKBP12 Degradation Assay.
Procedure:
-
Culture cells and treat them with RC32 or Rapamycin for the indicated time.
-
Lyse the cells and perform Western blotting as detailed in the FKBP12 Degradation Assay protocol.
-
Probe the membrane with antibodies against phosphorylated S6K (p-S6K) and total S6K.
-
Use GAPDH as a loading control.
-
Compare the ratio of p-S6K to total S6K across different treatment groups.
In Vitro PBMC Stimulation Assay
Objective: To assess the effect of RC32 on T cell proliferation and cytokine production in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RC32, FK506, Rapamycin
-
Anti-CD3 and anti-CD28 antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kits for cytokine quantification (e.g., IL-2, IFN-γ)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Label PBMCs with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled PBMCs in 96-well plates pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the wells.
-
Add RC32, FK506, or Rapamycin at various concentrations.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For proliferation analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
For cytokine analysis: Collect the cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using ELISA kits.
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by RC32, FK506, and Rapamycin.
Experimental Workflows
Caption: Experimental workflows for key assays.
Conclusion
The data presented in this technical guide demonstrate that RC32 is a potent and selective degrader of FKBP12 that does not exhibit the immunosuppressive properties characteristic of traditional FKBP12-binding small molecules. Specifically, RC32 does not inhibit calcineurin or mTOR signaling pathways, and it does not suppress the proliferation or cytokine secretion of stimulated primary immune cells. These findings highlight the potential of PROTAC-mediated protein degradation as a therapeutic strategy to target the non-immunosuppressive functions of immunophilins, thereby offering a promising avenue for the development of novel therapeutics with improved safety profiles.
References
Methodological & Application
Application Notes and Protocols for FKBP12 PROTAC RC32
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and technical data related to the FKBP12-targeting PROTAC (Proteolysis Targeting Chimera), RC32. This document is intended to guide researchers in the effective use of RC32 for in vitro and in vivo applications.
Introduction to FKBP12 PROTAC RC32
RC32 is a potent and specific degrader of the FK506-binding protein 12 (FKBP12).[1][2] It is a heterobifunctional molecule composed of Rapamycin, which binds to FKBP12, and Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By hijacking the ubiquitin-proteasome system, RC32 facilitates the ubiquitination and subsequent degradation of FKBP12.[3][4]
FKBP12 is a ubiquitously expressed protein involved in various cellular processes, including protein folding, immunosuppression, and regulation of signaling pathways such as the mTOR and TGF-β pathways.[5][6][7][8] Degradation of FKBP12 by RC32 has been shown to activate BMP signaling and upregulate hepcidin (B1576463) expression without the immunosuppressive effects associated with FKBP12 inhibitors like FK506 and Rapamycin.[2][9]
Mechanism of Action
The mechanism of action of RC32 follows the general principle of PROTAC-mediated protein degradation.
Signaling Pathways Involving FKBP12
FKBP12 is a known regulator of several key signaling pathways. Its degradation by RC32 can therefore have significant downstream effects.
Quantitative Data Summary
In Vitro Degradation of FKBP12
| Cell Line | DC50 (nM) | Treatment Time (hours) | Reference |
| Jurkat | ~0.3 | 12 | [1] |
| Hep3B | 0.9 | Not Specified | [9] |
| HuH7 | 0.4 | Not Specified | [9] |
In Vivo Degradation of FKBP12
| Animal Model | Dosage | Route of Administration | Duration | Organs with Efficient Degradation | Reference |
| Mice | 30 mg/kg, twice a day | Intraperitoneal (i.p.) | 1 day | Most organs except brain | [1] |
| Mice | 60 mg/kg, twice a day | Oral | 1 day | Significant degradation | [1] |
| Bama Pigs (20 kg) | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 2 days | Most organs examined | [1] |
| Rhesus Monkeys | 8 mg/kg, twice a day | Intraperitoneal (i.p.) | 3 days | Heart, liver, kidney, spleen, lung, stomach | [1] |
Experimental Protocols
In Vitro FKBP12 Degradation Assay
This protocol describes the treatment of cultured cells with RC32 to assess the degradation of FKBP12.
Materials:
-
RC32 (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Procedure:
-
Cell Seeding: Seed cells (e.g., Jurkat, Hep3B, HuH7) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
RC32 Treatment: The following day, treat the cells with a range of RC32 concentrations (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 12 hours).[1] Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FKBP12 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control. Calculate the DC50 value, which is the concentration of RC32 that results in 50% degradation of FKBP12.[1]
In Vivo FKBP12 Degradation Study
This protocol outlines a general procedure for assessing the in vivo efficacy of RC32 in animal models.
Materials:
-
RC32
-
Vehicle for injection (e.g., corn oil, PBS with appropriate solubilizing agents)
-
Mice, pigs, or rhesus monkeys
-
Syringes and needles for administration
-
Tissue homogenization buffer
-
Equipment for tissue homogenization (e.g., Dounce homogenizer, bead beater)
-
Materials for Western blotting (as described in section 5.1)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
RC32 Administration:
-
Prepare the dosing solution of RC32 in the chosen vehicle.
-
Administer RC32 to the animals via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and frequency (see table in section 4).[1]
-
Include a control group that receives only the vehicle.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Harvest the desired organs (e.g., heart, liver, kidney, spleen, lung, stomach, brain).[1]
-
Wash the tissues with ice-cold PBS and either process them immediately or snap-freeze them in liquid nitrogen for later analysis.
-
-
Tissue Homogenization and Protein Extraction:
-
Homogenize the tissue samples in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Quantify the protein concentration of the tissue lysates.
-
Perform Western blotting as described in the in vitro protocol (section 5.1) to determine the levels of FKBP12 in the different organs.
-
Selectivity and Control Experiments
To ensure that the observed degradation of FKBP12 is specific to the action of RC32 as a PROTAC, the following control experiments are recommended:
-
Competition with Ligands: Co-treatment of cells with an excess of Rapamycin (to compete for FKBP12 binding) or Pomalidomide (to compete for CRBN binding) should rescue the degradation of FKBP12.[3]
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., Bortezomib or Carfilzomib) should block the degradation of FKBP12 by RC32.[3]
-
Selectivity Profiling: Assess the degradation of other FKBP family members to confirm the selectivity of RC32 for FKBP12.[3]
Conclusion
RC32 is a valuable research tool for studying the biological functions of FKBP12 through its targeted degradation. The protocols and data presented in these application notes provide a foundation for designing and executing experiments to investigate the effects of FKBP12 knockdown in various in vitro and in vivo models. Careful consideration of experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 6. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC32 PROTAC in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the FKBP12 protein.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand for the FKBP12 protein (Rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide), connected by a linker.[1][2][4] By hijacking the cell's ubiquitin-proteasome system, RC32 facilitates the ubiquitination and subsequent degradation of FKBP12, offering a powerful tool for studying the cellular functions of this protein and as a potential therapeutic strategy.[1][3] These application notes provide detailed protocols for the use of RC32 in cell culture, including methods for assessing protein degradation, evaluating downstream signaling effects, and performing essential control experiments.
Mechanism of Action
RC32 operates by inducing the formation of a ternary complex between FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN).[1][5] This proximity leads to the polyubiquitination of FKBP12, marking it for recognition and degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
Data Presentation
RC32 PROTAC Efficacy Across Different Cell Lines
| Cell Line | Cell Type | DC50 (nM) | Incubation Time (hours) | Notes |
| Jurkat | Human T lymphocyte | ~0.3 | 12 | Highly sensitive to RC32-mediated degradation.[2][4] |
| INA-6 | Human Myeloma | Potent in pM range | 4 | Used to study effects on BMP signaling and apoptosis.[1] |
| Hep3B | Human Hepatocellular Carcinoma | 0.9 | Not specified | Efficient degradation observed.[3] |
| HuH7 | Human Hepatocellular Carcinoma | 0.4 | 4-6 for near-complete degradation | Rapid and potent degradation of FKBP12.[3] |
Experimental Protocols
Protocol 1: Assessment of FKBP12 Degradation by Western Blot
This protocol details the steps to quantify the degradation of FKBP12 in cultured cells following treatment with RC32.
Materials:
-
RC32 PROTAC
-
Cell line of interest (e.g., Jurkat, Hep3B)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
RC32 Preparation and Treatment:
-
Prepare a stock solution of RC32 in DMSO.
-
On the day of the experiment, dilute the RC32 stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest RC32 treatment.
-
Remove the old medium from the cells and add the medium containing RC32 or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease inhibitors to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control using densitometry software.
-
Normalize the FKBP12 signal to the loading control signal for each sample.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle control.
-
Protocol 2: Assessing Downstream BMP Signaling
Degradation of FKBP12 by RC32 has been shown to enhance Bone Morphogenetic Protein (BMP) signaling.[3][6][7] This can be assessed by measuring the phosphorylation of SMAD1/5, key downstream effectors of the BMP pathway.
Materials:
-
RC32 PROTAC
-
BMP ligand (e.g., BMP6)
-
Cell line responsive to BMP signaling (e.g., INA-6, HepG2)
-
Materials for Western blotting (as in Protocol 1)
-
Primary antibody against phospho-SMAD1/5
-
Primary antibody against total SMAD1
Procedure:
-
Cell Seeding and Serum Starvation:
-
Plate cells as described in Protocol 1.
-
Prior to treatment, serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
-
Treatment:
-
Pre-treat cells with the desired concentrations of RC32 or vehicle control for a specified time (e.g., 4 hours).
-
Following RC32 pre-treatment, stimulate the cells with a fixed concentration of a BMP ligand (e.g., BMP6) for a short period (e.g., 30-60 minutes).
-
Include controls for untreated cells, cells treated with RC32 alone, and cells treated with BMP ligand alone.
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and quantify protein concentration as described in Protocol 1.
-
Perform Western blotting as detailed in Protocol 1.
-
Probe the membrane with a primary antibody against phospho-SMAD1/5.
-
After imaging, the membrane can be stripped and re-probed with a primary antibody against total SMAD1 to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD1/5 and total SMAD1.
-
Normalize the phospho-SMAD1/5 signal to the total SMAD1 signal.
-
Compare the levels of SMAD1/5 phosphorylation across the different treatment conditions.
-
Protocol 3: Control Experiments to Confirm Mechanism of Action
To ensure that the observed degradation of FKBP12 is indeed mediated by the PROTAC mechanism, several control experiments should be performed.
A. Proteasome Inhibition:
-
Rationale: PROTAC-mediated degradation is dependent on the proteasome. Inhibiting the proteasome should block the degradation of the target protein.
-
Procedure: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM bortezomib (B1684674) or carfilzomib) for 2-3 hours before adding RC32.[1][5] Analyze FKBP12 levels by Western blot.
-
Expected Outcome: The degradation of FKBP12 by RC32 should be significantly reduced or completely blocked in the presence of the proteasome inhibitor.
B. Competitive Antagonism:
-
Rationale: The activity of RC32 can be competed out by adding an excess of the individual ligands for FKBP12 or Cereblon.
-
Procedure: Co-treat cells with RC32 and a high concentration of either Rapamycin (to compete for FKBP12 binding) or Pomalidomide/Thalidomide (to compete for Cereblon binding).[1][5] Analyze FKBP12 levels by Western blot.
-
Expected Outcome: The degradation of FKBP12 by RC32 should be attenuated in the presence of excess competing ligands.
Protocol 4: Cell Viability Assays
To assess the cytotoxic effects of RC32, standard cell viability assays can be performed.
Materials:
-
RC32 PROTAC
-
Cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of RC32 concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value, if applicable. Note that RC32 on its own may not significantly impact cell viability in all cell lines.[1] Its effects are often studied in combination with other stimuli, such as BMP ligands.[1]
Conclusion
RC32 is a valuable research tool for the targeted degradation of FKBP12 in cell culture. The protocols outlined in these application notes provide a framework for researchers to effectively utilize RC32 to study the biological roles of FKBP12 and to explore its therapeutic potential. It is recommended to optimize the experimental conditions, such as cell density, RC32 concentration, and incubation time, for each specific cell line and experimental goal.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC32 PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
RC32 is a potent PROTAC that targets the FK506-binding protein 12 (FKBP12). It is composed of rapamycin (B549165), which binds to FKBP12, and pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of FKBP12 to CRBN, RC32 facilitates the ubiquitination and subsequent degradation of FKBP12. These application notes provide detailed protocols for key in vitro experiments to characterize the activity of RC32, with a focus on determining the optimal incubation times.
Mechanism of Action of RC32 PROTAC
The mechanism of action of RC32 involves the formation of a ternary complex between FKBP12, RC32, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity, induced by RC32, allows for the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to FKBP12, mediated by the CRBN E3 ligase complex. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following table summarizes key quantitative data for RC32 PROTAC experiments in Jurkat cells.
| Parameter | Cell Line | Incubation Time | Value | Reference |
| DC50 | Jurkat | 12 hours | ~0.3 nM | [1] |
| Dmax | Jurkat | 12 hours | >90% | |
| Recovery Time | Jurkat | 96 hours | Full recovery of FKBP12 levels after washout |
Experimental Protocols
Determination of Half-Maximal Degradation Concentration (DC50)
This protocol outlines the steps to determine the DC50 of RC32 in a selected cell line (e.g., Jurkat cells) using Western blotting. An incubation time of 12 hours is recommended as a starting point based on published data.[1]
a. Materials
-
RC32 PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Jurkat cells (or other suitable cell line)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
b. Experimental Workflow
c. Step-by-Step Protocol
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to grow for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of RC32 in complete cell culture medium. A suggested concentration range is 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest RC32 treatment. Replace the medium in each well with the prepared RC32 dilutions or vehicle control.
-
Incubation: Incubate the cells for 12 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FKBP12 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Plot the normalized FKBP12 levels against the logarithm of the RC32 concentration and fit a dose-response curve to determine the DC50 value.
Time-Course of RC32-Mediated FKBP12 Degradation
This protocol is designed to evaluate the kinetics of FKBP12 degradation upon treatment with RC32.
a. Materials
-
Same as for the DC50 determination protocol.
b. Experimental Workflow
c. Step-by-Step Protocol
-
Cell Seeding: Seed cells as described in the DC50 protocol.
-
PROTAC Treatment: Treat the cells with a fixed concentration of RC32, typically 10-fold higher than the determined DC50 value, to ensure maximal degradation.
-
Incubation: Incubate the cells for various time points. A suggested time course is 0, 2, 4, 8, 12, and 24 hours. The 0-hour time point serves as the baseline control.
-
Cell Lysis and Western Blotting: At each time point, lyse the cells and perform Western blotting as described in the DC50 protocol.
-
Data Analysis: Quantify the normalized FKBP12 protein levels at each time point and plot them against time to visualize the degradation kinetics.
FKBP12 Recovery After RC32 Washout
This experiment assesses the reversibility of RC32-mediated degradation and the rate of new FKBP12 synthesis.
a. Step-by-Step Protocol
-
PROTAC Treatment: Treat cells with a high concentration of RC32 (e.g., 1 µM) for 12 hours to achieve maximal degradation.
-
Washout: After the 12-hour incubation, carefully remove the medium containing RC32. Wash the cells twice with fresh, pre-warmed culture medium to remove any residual compound.
-
Recovery Incubation: Add fresh, RC32-free medium to the cells and incubate for various time points (e.g., 24, 48, 72, and 96 hours).
-
Sample Collection and Analysis: At each recovery time point, lyse the cells and analyze FKBP12 protein levels by Western blotting as previously described.
-
Data Analysis: Plot the normalized FKBP12 levels against the recovery time to observe the rate of protein re-synthesis.
Signaling Pathways Involving FKBP12
FKBP12 is known to be involved in several critical cellular signaling pathways. Its degradation by RC32 can therefore have downstream functional consequences. FKBP12 is a known regulator of the mammalian target of rapamycin (mTOR) and the transforming growth factor-beta (TGF-β) signaling pathways.
By degrading FKBP12, RC32 can modulate these pathways, which should be considered when interpreting experimental results. Further investigation into the downstream effects of RC32-mediated FKBP12 degradation can provide valuable insights into the functional consequences of targeting this protein.
References
Application Notes and Protocols for In Vivo Administration of RC32 PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RC32, a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to degrade the FKBP12 protein.
Introduction
RC32 is a heterobifunctional molecule that consists of a ligand for the FKBP12 protein (Rapamycin) linked to a ligand for the E3 ubiquitin ligase Cereblon (Pomalidomide)[1]. By hijacking the ubiquitin-proteasome system, RC32 facilitates the ubiquitination and subsequent degradation of FKBP12[2][3]. This chemical knockdown strategy has been demonstrated to be effective across various animal models, including mice, rats, Bama pigs, and rhesus monkeys, offering a powerful tool for studying the in vivo functions of FKBP12[4][5]. In vivo studies have shown that RC32 can efficiently degrade FKBP12 in multiple organs[1].
Signaling Pathway
RC32 initiates the degradation of FKBP12, which is a known regulator of several signaling pathways. A key pathway affected is the Bone Morphogenetic Protein (BMP) signaling cascade. FKBP12 normally associates with BMP type I receptors, preventing their uncontrolled activation. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of BMP signaling, which includes the phosphorylation of Smad1/5/8 and the subsequent upregulation of target genes like hepcidin[3][6]. This targeted degradation approach allows for the investigation of FKBP12's role in these pathways without the immunosuppressive effects associated with traditional FKBP12 ligands like FK506 and Rapamycin[6].
Caption: Mechanism of RC32-mediated FKBP12 degradation and subsequent BMP pathway activation.
Quantitative Data Summary
The following tables summarize the reported in vivo administration protocols for RC32 across different animal models.
| Animal Model | Administration Route | Dosage | Dosing Schedule | Duration | Outcome | Reference |
| Mice | Intraperitoneal (IP) | 30 mg/kg | Twice a day | 1 day | FKBP12 degradation in most organs (excluding brain) | [1] |
| Mice | Oral | 60 mg/kg | Twice a day | 1 day | Significant FKBP12 degradation | [1][7] |
| Mice | Intracerebroventricular (i.c.v.) | 0.2 mg in 2 µL | Single injection | - | FKBP12 degradation in the brain | [7] |
| Rats (Sprague-Dawley) | Intraperitoneal (IP) | 20 mg/kg | Twice a day | 1 day | High degradation efficiency | [7] |
| Bama Pigs | Intraperitoneal (IP) | 8 mg/kg | Twice a day | 2 days | Efficient FKBP12 degradation in most organs | [1] |
| Rhesus Monkeys | Intraperitoneal (IP) | 8 mg/kg | Twice a day | 3 days | Efficient FKBP12 degradation in multiple organs | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration in Mice
Objective: To achieve systemic degradation of FKBP12 in mice.
Materials:
-
RC32 PROTAC
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male or female mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of RC32 in an appropriate solvent like DMSO.
-
On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL). Ensure the solution is clear and homogenous. It is recommended to prepare the working solution fresh.
-
-
Animal Handling:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to calculate the precise volume to be administered.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the RC32 solution via intraperitoneal injection. The typical injection volume is 5-10 mL/kg.
-
For a twice-daily dosing regimen, administer the second dose approximately 12 hours after the first.
-
-
Post-Administration Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At the desired time point (e.g., 24 hours after the first dose), euthanize the mice.
-
Collect tissues of interest (e.g., heart, liver, kidney, spleen, lung, stomach) for subsequent analysis (e.g., Western blot, immunohistochemistry) to assess FKBP12 protein levels.
-
Protocol 2: Oral Gavage Administration in Mice
Objective: To evaluate the oral bioavailability and efficacy of RC32 in degrading FKBP12.
Materials:
-
RC32 PROTAC
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male or female mice
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Sterile syringes
Procedure:
-
Preparation of Dosing Suspension:
-
Prepare a homogenous suspension of RC32 in the oral vehicle to the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 12 mg/mL).
-
-
Animal Handling:
-
Fast the mice for a few hours (e.g., 4 hours) before oral administration to ensure consistent absorption, but ensure access to water.
-
Weigh each mouse immediately before dosing.
-
-
Administration:
-
Post-Administration Monitoring and Sample Collection:
-
Return the animals to their cages and provide access to food and water.
-
Monitor for any signs of distress.
-
Collect tissues at the designated endpoint for analysis of FKBP12 degradation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study with RC32.
Caption: General experimental workflow for in vivo studies using RC32 PROTAC.
Concluding Remarks
RC32 has proven to be a versatile and effective tool for achieving in vivo degradation of FKBP12. The choice of administration route and dosage will depend on the specific research question, animal model, and desired outcome. The protocols provided herein serve as a starting point for designing and executing in vivo experiments with RC32. As with any in vivo study, it is crucial to adhere to ethical guidelines for animal research and to optimize experimental parameters for the specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DC50 and Dmax Determination of RC32 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins. This technology offers a powerful alternative to traditional inhibitors, enabling the targeting of proteins previously considered "undruggable." RC32 is a potent and selective PROTAC designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).[1][2]
RC32 is a heterobifunctional molecule composed of Rapamycin, a high-affinity ligand for FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By forming a ternary complex between FKBP12 and CRBN, RC32 facilitates the poly-ubiquitination of FKBP12, marking it for degradation by the 26S proteasome.[3] This targeted degradation approach allows for the investigation of FKBP12's role in various cellular processes and its potential as a therapeutic target.
These application notes provide detailed protocols for determining the potency (DC50) and efficacy (Dmax) of RC32 in cultured cells using common laboratory techniques, including Western Blotting, In-Cell Western, and Flow Cytometry.
Signaling Pathway and Mechanism of Action
RC32 operates by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The process begins with the simultaneous binding of RC32 to both the target protein, FKBP12, and the E3 ubiquitin ligase, Cereblon. This proximity induces the formation of a ternary complex, which is the critical step for initiating protein degradation. Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of FKBP12. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged FKBP12 into smaller peptides. The RC32 molecule is then released and can catalytically induce the degradation of additional FKBP12 proteins.
Caption: RC32 PROTAC induces the degradation of FKBP12 via the Ubiquitin-Proteasome System.
Data Presentation
The potency and efficacy of RC32 are quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values. These parameters are crucial for comparing the effectiveness of different PROTACs and for understanding their structure-activity relationship.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Assay Method |
| Jurkat | FKBP12 | ~0.3[1][4][5] | >90 (inferred from blots)[5] | 12 | Western Blot |
| Hep3B | FKBP12 | 0.9[6] | Not Reported | 4-6 | Western Blot |
| HuH7 | FKBP12 | 0.4[6] | Not Reported | 4-6 | Western Blot |
| Primary Cardiac Myocytes | FKBP12 | Not Reported | High (qualitative)[5] | 12 | Western Blot |
Experimental Workflow for DC50 and Dmax Determination
A systematic workflow is essential for the accurate determination of DC50 and Dmax values. The general process involves cell culture, treatment with a serial dilution of the PROTAC, and subsequent analysis of the target protein levels using a quantitative method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RC32 PROTAC-Mediated FKBP12 Knockdown in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12).[1] This document provides detailed application notes and experimental protocols for utilizing RC32 to achieve FKBP12 knockdown in both in vitro and in vivo mouse models. FKBP12 is a ubiquitously expressed protein involved in various cellular processes, including protein folding, signal transduction, and calcium channel regulation.[2] RC32-mediated degradation of FKBP12 offers a powerful tool for studying the functional consequences of FKBP12 loss and exploring its therapeutic potential.
RC32 is a heterobifunctional molecule that consists of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide), connected by a linker.[1] This design facilitates the formation of a ternary complex between FKBP12, RC32, and Cereblon, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[3]
Data Presentation
In Vitro Efficacy of RC32
| Cell Line | DC50 (nM) | Treatment Duration (hours) | Reference |
| Jurkat | ~0.3 | 12 | [4] |
| Hep3B | 0.9 | Not Specified | [5] |
| HuH7 | 0.4 | Not Specified | [5] |
In Vivo Administration and Efficacy of RC32 in Mice
| Administration Route | Dosage | Dosing Schedule | Duration | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 30 mg/kg | Twice a day | 1 day | Significant degradation of FKBP12 in most organs (except brain). | [1] |
| Oral (p.o.) | 60 mg/kg | Twice a day | 1 day | Significant degradation of FKBP12. | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of RC32 PROTAC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing RC32 PROTAC for the Investigation of the BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases, ranging from skeletal disorders to cancer. The study of BMP signaling has been greatly advanced by the development of molecular tools that can precisely modulate the activity of its components. One such innovative tool is the RC32 PROTAC (Proteolysis Targeting Chimera), a heterobifunctional molecule designed to induce the targeted degradation of the FK506-Binding Protein 12 (FKBP12).
FKBP12 is recognized as an intracellular negative regulator of the BMP pathway. It binds to the GS domain of BMP type I receptors, preventing their spontaneous activation. By degrading FKBP12, RC32 effectively removes this inhibitory constraint, leading to an enhancement of BMP signaling. This application note provides detailed protocols and data for utilizing RC32 as a chemical probe to study the intricacies of the BMP signaling cascade.
Mechanism of Action
RC32 is a PROTAC that consists of a ligand for FKBP12 (Rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. This design facilitates the formation of a ternary complex between FKBP12 and the E3 ligase, leading to the polyubiquitination of FKBP12 and its subsequent degradation by the proteasome. The depletion of FKBP12 results in the activation of BMP type I receptors and downstream signaling.
RC32 PROTAC as a chemical probe for FKBP12 function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RC32 is a potent and specific chemical probe for the study of FKBP12 (12-kDa FK506-binding protein) function through targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), RC32 facilitates the selective removal of FKBP12 from cellular systems, offering a powerful tool to investigate its roles in various biological processes. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of RC32 in research and drug development settings.
RC32 is a heterobifunctional molecule composed of Rapamycin, a ligand for FKBP12, and Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By inducing proximity between FKBP12 and CRBN, RC32 triggers the ubiquitination and subsequent degradation of FKBP12 by the 26S proteasome.[3] This chemical knockdown approach allows for the acute and reversible depletion of FKBP12, enabling a deeper understanding of its function in signaling pathways such as the TGF-β/BMP and mTOR pathways, calcium signaling, and cell cycle regulation.[4][5][6]
Data Presentation
Quantitative Data for RC32 PROTAC
| Parameter | Value | Cell Line / Model | Treatment Conditions | Reference |
| Degradation Potency (DC50) | ~0.3 nM | Jurkat cells | 12 hours | [2] |
| Maximal Degradation (Dmax) | Not explicitly stated, but significant degradation observed at 10 nM and 100 nM | Jurkat cells | 12 hours | [1] |
| In Vivo Efficacy (Intraperitoneal) | 30 mg/kg (twice a day, 1 day) | Mice | Significant degradation in most organs (except brain) | [2] |
| In Vivo Efficacy (Oral) | 60 mg/kg (twice a day, 1 day) | Mice | Significant degradation | [2] |
| In Vivo Efficacy (Large Animal) | 8 mg/kg (i.p., twice a day, 2 days) | Bama pigs (20 kg) | Efficient degradation in most organs | [2] |
| In Vivo Efficacy (Non-human Primate) | 8 mg/kg (i.p., twice a day, 3 days) | Rhesus monkeys | Efficient degradation in heart, liver, kidney, spleen, lung, and stomach | [2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of RC32 PROTAC
Caption: Mechanism of RC32-mediated FKBP12 degradation.
FKBP12 Signaling Pathways
Caption: Key signaling pathways regulated by FKBP12.
Experimental Workflow for Assessing RC32 Activity
Caption: General workflow for characterizing RC32.
Experimental Protocols
Protocol 1: Western Blotting for FKBP12 Degradation
This protocol is designed to quantify the reduction in FKBP12 protein levels following treatment with RC32.[3]
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
RC32 PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight.
-
RC32 Treatment: Prepare serial dilutions of RC32 in complete medium. Aspirate the old medium from the cells and add the medium containing different concentrations of RC32 (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or use a separate gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control. Calculate the percentage of remaining FKBP12 relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of RC32-mediated FKBP12 degradation on cell viability or proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
RC32 PROTAC
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
RC32 Treatment: Prepare serial dilutions of RC32 in complete medium. Add the diluted RC32 to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the cell viability against the log of the RC32 concentration to determine the IC₅₀ value, if applicable.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the RC32-dependent formation of the FKBP12-RC32-CRBN ternary complex.
Materials:
-
Cells expressing tagged versions of FKBP12 or CRBN (optional, but recommended)
-
RC32 PROTAC, a negative control PROTAC (e.g., with a mutated CRBN binder), and DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the protein to be immunoprecipitated (e.g., anti-FKBP12 or anti-CRBN)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blotting reagents (as in Protocol 1)
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with RC32, a negative control, or DMSO for a short period (e.g., 1-4 hours) to capture the transient ternary complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with beads/resin for 30-60 minutes.
-
Incubate a normalized amount of protein lysate with the primary antibody (e.g., anti-CRBN) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads/resin and discard the supernatant.
-
Wash the beads/resin 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by adding elution buffer or by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting (Protocol 1).
-
Probe the membrane with antibodies against the expected interacting partners (e.g., anti-FKBP12) to confirm co-precipitation. The presence of FKBP12 in the CRBN immunoprecipitate from RC32-treated cells would indicate ternary complex formation.
-
Concluding Remarks
RC32 serves as an invaluable chemical probe for elucidating the multifaceted functions of FKBP12. Its high potency and demonstrated in vivo activity make it a versatile tool for both basic research and preclinical studies. By employing the protocols outlined in this document, researchers can effectively utilize RC32 to investigate the biological consequences of FKBP12 degradation and explore its therapeutic potential in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 5. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
Application Notes and Protocols: Lentiviral Transduction for FKBP12 Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and immunosuppression.[1] Its involvement in key signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, makes it an attractive target for therapeutic intervention.[1][2][3][4] Targeted protein degradation has emerged as a powerful strategy to study protein function and develop novel therapeutics.[5] This application note provides detailed protocols for utilizing lentiviral transduction to mediate and study the degradation of FKBP12. Lentiviral vectors are a robust tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, enabling stable and long-term expression of constructs designed to induce and monitor protein degradation.[6]
Signaling Pathway Involving FKBP12
FKBP12 is a key regulator of the mTOR signaling pathway. In its unbound state, FKBP12 can interact with and inhibit the mTORC1 complex. The immunosuppressant drug rapamycin forms a complex with FKBP12, and this FKBP12-rapamycin complex then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling.[2][7][8] This pathway is central to cell growth, proliferation, and survival.[1] Furthermore, FKBP12 has been shown to regulate other signaling pathways, including the transforming growth factor-β (TGF-β) receptor and calcium release channels.[8][9][10]
Experimental Workflow for FKBP12 Degradation Studies
A typical workflow for studying FKBP12 degradation using lentiviral transduction involves several key stages: the production of lentiviral particles carrying the desired construct, transduction of target cells, selection of successfully transduced cells, induction of protein degradation, and finally, analysis of FKBP12 protein levels.
Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
Complete DMEM (with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid (encoding the construct for FKBP12 degradation, e.g., shRNA against FKBP12 or a dTAG-FKBP12 fusion)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
10 cm tissue culture plates
-
0.45 µm syringe filters
-
Lentivirus concentration solution (optional)
Procedure:
-
Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm plate in complete DMEM.[11] Cells should be approximately 70-80% confluent at the time of transfection.[12]
-
Transfection:
-
In separate tubes, dilute the transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.[6][13]
-
In another tube, dilute the transfection reagent in Opti-MEM.[6][13]
-
Combine the plasmid and transfection reagent solutions, mix gently, and incubate at room temperature for 10-20 minutes.[13]
-
Add the transfection complex dropwise to the HEK293T cells.[13]
-
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 6-8 hours, replace the transfection medium with fresh complete DMEM.
-
Virus Harvest:
-
Virus Concentration (Optional): For higher titers, concentrate the viral supernatant using a lentivirus concentration solution or ultracentrifugation.
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing your target cell line with the produced lentivirus.
Materials:
-
Target cells
-
Lentiviral particles
-
Complete growth medium for target cells
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., puromycin)
-
24-well or 6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed your target cells in a 24-well or 6-well plate so they are 50-70% confluent on the day of transduction.[15][16]
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Remove the medium from the cells and replace it with fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.[13][16]
-
Add the desired amount of lentiviral particles to the cells. The optimal multiplicity of infection (MOI) should be determined empirically for each cell line.[16][17]
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 24-72 hours.[6][18]
-
Medium Change: After the incubation period, replace the virus-containing medium with fresh complete medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic (e.g., puromycin) to the medium. The optimal antibiotic concentration should be determined by a kill curve for your specific cell line.[14][17]
-
Expansion: Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until a stable population of transduced cells is established.
Protocol 3: Western Blot Analysis of FKBP12 Degradation
This protocol details the procedure for assessing the extent of FKBP12 degradation via Western blotting.
Materials:
-
Transduced and selected cells
-
Degradation-inducing agent (e.g., a PROTAC or small molecule for a dTAG system)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment: Treat the transduced cells with the degradation-inducing agent at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[5]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and organized table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (nM) | Time (hours) | Normalized FKBP12 Level (Arbitrary Units) | % Degradation |
| Vehicle Control | 0 | 24 | 1.00 | 0 |
| Degrader X | 10 | 24 | 0.65 | 35 |
| Degrader X | 100 | 24 | 0.21 | 79 |
| Degrader X | 1000 | 24 | 0.08 | 92 |
| Degrader X | 100 | 6 | 0.82 | 18 |
| Degrader X | 100 | 12 | 0.45 | 55 |
| Degrader X | 100 | 48 | 0.15 | 85 |
Advanced Application: dTAG System for FKBP12 Degradation
The dTAG system is a powerful technology for inducing rapid and specific protein degradation.[20] This system involves fusing the protein of interest to a mutant form of FKBP12 (FKBP12F36V).[21] A heterobifunctional small molecule, the dTAG degrader, then binds to both FKBP12F36V and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[20][22] This approach allows for inducible and reversible control over protein levels.
Quantitative Proteomics for Degradation Studies
In addition to Western blotting, quantitative proteomics provides a global and unbiased approach to studying protein degradation.[23][24] Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, coupled with mass spectrometry, can be used to quantify changes in the abundance of thousands of proteins simultaneously following the induction of FKBP12 degradation.[25] This allows for the assessment of the specificity of the degradation method and the identification of off-target effects and downstream consequences on cellular pathways.[26][27]
Conclusion
Lentiviral transduction is a highly effective method for engineering cells to study the degradation of FKBP12. The protocols provided in this application note offer a comprehensive guide for researchers to successfully produce lentivirus, transduce target cells, and analyze protein degradation using Western blotting. The integration of advanced techniques like the dTAG system and quantitative proteomics can further enhance the precision and scope of these studies, providing valuable insights into the function of FKBP12 and the development of novel therapeutic strategies.
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of FKBP12 enhances mTOR-Raptor interactions, LTP, memory, and perseverative/repetitive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. FKBP12: The Tiny Protein Pulling Biology's Biggest Strings? [ailurus.bio]
- 11. addgene.org [addgene.org]
- 12. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 13. protocols.io [protocols.io]
- 14. Lentivirus production and cell transduction [bio-protocol.org]
- 15. gentarget.com [gentarget.com]
- 16. origene.com [origene.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lipexogen.com [lipexogen.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 23. Proteomics propels protein degradation studies in San Diego - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Developments in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein Degrader [proteomics.com]
- 27. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FKBP12 Degradation with RC32
Welcome to the technical support center for RC32-mediated degradation of FKBP12. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design and to help troubleshoot common issues encountered when using the FKBP12-targeting PROTAC®, RC32.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and what is its mechanism of action?
RC32 is a potent, cell-permeable PROTAC® (Proteolysis Targeting Chimera) designed for the targeted degradation of the FK506-binding protein 12 (FKBP12).[1] It is a heterobifunctional molecule composed of three parts: a ligand that binds to FKBP12 (derived from Rapamycin), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from Pomalidomide), and a chemical linker that connects the two.[1][2] By simultaneously binding to FKBP12 and CRBN, RC32 forms a ternary complex that brings the E3 ligase in close proximity to FKBP12. This proximity induces the ubiquitination of FKBP12, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[3][4]
Q2: What is the typical effective concentration and treatment time for RC32?
RC32 is highly potent. In cell culture, it induces significant degradation at nanomolar concentrations. The half-maximal degradation concentration (DC50) is typically in the sub-nanomolar to low nanomolar range, with near-complete degradation often achieved within 4 to 12 hours.[1][5] For initial experiments, a dose-response curve ranging from 0.1 nM to 1000 nM for 12-24 hours is recommended to determine the optimal concentration for your specific cell line.
Q3: Is RC32 specific to FKBP12?
RC32 demonstrates high specificity for FKBP12, especially at lower concentrations.[5] Studies have shown that it does not cause evident degradation of other closely related FKBP family members, such as FKBP51 and FKBP11, in Jurkat cells.[3] Unlike its parent molecule Rapamycin, RC32 does not inhibit mTOR signaling.[5] Similarly, it avoids the immunosuppressive effects of FK506 by not inhibiting Calcineurin.[2][5]
Q4: What are the expected downstream effects of FKBP12 degradation by RC32?
FKBP12 is a known negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway. By degrading FKBP12, RC32 releases this inhibition, leading to the activation of BMP signaling. This is characterized by the phosphorylation of Smad1/5/8, which then promotes the expression of downstream target genes like Hepcidin.[5] This effect has been observed both in vitro and in vivo.[5]
Quantitative Data Summary
The efficacy of RC32 can vary between different biological systems. The tables below summarize key quantitative data reported in the literature.
Table 1: In Vitro Degradation Potency (DC₅₀)
| Cell Line | DC₅₀ Value | Treatment Time | Reference |
|---|---|---|---|
| Jurkat (Human T cells) | ~0.3 nM | 12 hours | [1][3] |
| Hep3B (Human Hepatoma) | 0.9 nM | Not Specified | [5] |
| HuH7 (Human Hepatoma) | 0.4 nM | Not Specified |[5] |
Table 2: Recommended Starting Conditions for Experiments
| Experiment Type | Concentration/Dosage | Treatment Duration | Reference |
|---|---|---|---|
| In Vitro | 0.1 nM - 1000 nM (dose-response) | 4 - 24 hours | [1][5] |
| In Vivo (Mice) | 30 mg/kg (IP) or 60 mg/kg (Oral) | Twice a day, 1 day | [1][6] |
| In Vivo (Pigs) | 8 mg/kg (IP) | Twice a day, 2 days | [1] |
| In Vivo (Monkeys)| 8 mg/kg (IP) | Twice a day, 3 days|[1] |
Troubleshooting Guide
Problem: No or weak FKBP12 degradation is observed.
Q: I treated my cells with RC32 according to the recommended concentration, but my Western blot shows no change in FKBP12 levels. What should I do?
A: This is a common issue that can be resolved by systematically checking several factors. Follow the workflow below to diagnose the problem.
Problem: Degradation is weaker at higher RC32 concentrations.
Q: I see potent FKBP12 degradation at 10 nM, but at 1000 nM, the effect is much weaker. Is this expected?
A: Yes, this is a well-documented phenomenon for PROTACs known as the "hook effect".[7] At very high concentrations, RC32 is more likely to form separate binary complexes (RC32-FKBP12 and RC32-CRBN) rather than the productive ternary complex (FKBP12-RC32-CRBN) required for ubiquitination. This reduces degradation efficiency. The solution is to perform a full dose-response experiment to identify the optimal concentration range that yields maximal degradation.[7]
Problem: Inconsistent degradation results between experiments.
Q: My results for FKBP12 degradation are not reproducible. What could be the cause?
A: Inconsistent results often stem from variability in cell culture conditions.[7]
-
Cell Passage Number: Use cells within a consistent and narrow passage number range, as protein expression levels (including FKBP12 and CRBN) can change over time in culture.
-
Cell Confluency: Seed cells at a consistent density and treat them at the same level of confluency for each experiment. Cell density can impact the efficiency of the ubiquitin-proteasome system.
-
Compound Stability: Ensure your RC32 stock solution is stored correctly (-80°C for long-term, -20°C for short-term) and prepare fresh dilutions in media for each experiment.[1]
Problem: How to confirm the observed degradation is via the intended PROTAC mechanism.
Q: I see a reduction in FKBP12 levels. How can I be certain it's due to RC32-mediated proteasomal degradation?
A: You must perform essential control experiments to validate the mechanism of action.
-
Proteasome Inhibition: Pre-treating your cells with a proteasome inhibitor (e.g., Bortezomib or Carfilzomib) before adding RC32 should block the degradation of FKBP12.[3] If degradation is prevented, it confirms the involvement of the proteasome.
-
Competitive Antagonism: Co-treatment with an excess of a binder to either end of the PROTAC should rescue degradation.
Experimental Protocols
Key Protocol: Western Blotting for FKBP12 Degradation
This protocol outlines the steps to assess FKBP12 protein levels following RC32 treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of RC32 concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for the desired time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold 1x PBS.[8]
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.[9]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to your protein samples and boil at 95°C for 5-10 minutes to denature the proteins.[10]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 12-15% acrylamide (B121943) gel is suitable for FKBP12, which is ~12 kDa). Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[10]
-
Incubate the membrane with a primary antibody specific for FKBP12 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the blotting process for a loading control protein (e.g., ß-Actin, GAPDH) to ensure equal protein loading.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[12]
-
Protocol: Control Experiments for Mechanism Validation
-
Proteasome Inhibition Assay:
-
Seed and culture cells as described above.
-
Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib or 100 nM Carfilzomib) for 2-3 hours.[3]
-
Add RC32 at a concentration known to cause degradation (e.g., 10 nM) to the pre-treated cells.
-
Include controls: vehicle only, RC32 only, and inhibitor only.
-
Incubate for the standard treatment duration (e.g., 12 hours).
-
Harvest cells and perform Western blotting for FKBP12. Degradation should be blocked in the co-treated sample compared to the RC32-only sample.
-
-
Competitive Antagonism Assay:
-
Seed and culture cells as described above.
-
Co-treat cells with RC32 (e.g., 10 nM) and a high concentration of a competitive binder (e.g., 10 µM Rapamycin or 10 µM Pomalidomide).[3]
-
Include controls: vehicle only and RC32 only.
-
Incubate for the standard treatment duration.
-
Harvest cells and perform Western blotting for FKBP12. Degradation should be rescued in the co-treated samples compared to the RC32-only sample.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing RC32 PROTAC Concentration to Avoid the Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the "hook effect," a common challenge in experiments involving the RC32 PROTAC, and to help optimize its concentration for effective target protein degradation.
Frequently Asked questions (FAQs)
Q1: What is the RC32 PROTAC and what is its mechanism of action?
RC32 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-binding protein 12 (FKBP12).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), connected by a chemical linker.[1][2] By bringing FKBP12 into close proximity with CRBN, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1] This chemical knockdown strategy allows for the study of FKBP12 function and has potential therapeutic applications.[4]
Q2: What is the "hook effect" in the context of RC32 PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, FKBP12, decreases at high concentrations of the PROTAC.[5][6] This results in a characteristic bell-shaped or hooked curve when plotting protein degradation against RC32 concentration.[5] Instead of a typical sigmoidal dose-response, high concentrations of RC32 can lead to a paradoxical reduction in its degradation efficacy.[5][6]
Q3: What causes the "hook effect" with RC32?
The hook effect is caused by the formation of unproductive binary complexes at high concentrations of RC32.[5][7] The efficacy of RC32 relies on the formation of a productive ternary complex, consisting of FKBP12, RC32, and the CRBN E3 ligase.[5][8][9] However, at excessive concentrations, RC32 can independently bind to either FKBP12 or CRBN, forming binary complexes (FKBP12-RC32 or CRBN-RC32).[7] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[7][9]
Q4: What are the consequences of the "hook effect" for my experiments?
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my RC32 degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[5]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of RC32 concentrations, particularly focusing on the higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different RC32 concentrations.
-
Issue 2: My RC32 PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to several factors, including testing at a concentration that falls within the hook effect region, low cell permeability, or issues with the experimental setup.[7][9]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 0.1 nM to 10 µM).[5]
-
Verify Target and E3 Ligase Expression: Ensure that the cell line you are using expresses both FKBP12 and CRBN at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially optimal, RC32 concentration to determine the ideal incubation time.[7]
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. While RC32 is known to be cell-permeable, this can be cell-line dependent.[1]
-
Issue 3: How can I mitigate the hook effect in my RC32 experiments?
-
Troubleshooting Steps:
-
Careful Titration of RC32 Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[5]
-
Enhance Cooperativity: While not a direct experimental manipulation for the end-user, the design of the PROTAC linker can influence cooperativity. Positive cooperativity stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations, thus reducing the hook effect.[11]
-
Data Presentation
Table 1: Key Performance Parameters of RC32
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | ~0.3 nM | Jurkat cells | 12 hours | [2] |
| Dmax | Not explicitly stated | Jurkat cells | 12 hours | [1] |
Table 2: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Degradation |
| 0.1 | 15% |
| 1 | 50% |
| 10 | 85% |
| 100 | 95% (Dmax) |
| 1000 | 70% |
| 10000 | 40% |
Experimental Protocols
Protocol 1: Dose-Response Curve for RC32 using Western Blotting
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of RC32 in DMSO.
-
Perform serial dilutions of the RC32 stock solution to create a range of concentrations (e.g., 0.1 nM to 10 µM). It is recommended to use at least 8-10 concentrations with half-log dilutions.[7]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the RC32-containing medium and incubate for the desired time (e.g., 12 or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Plot the percentage of FKBP12 degradation relative to the vehicle control against the RC32 concentration to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment:
-
Treat cells with the desired concentrations of RC32 or vehicle for a specified time.
-
To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against FKBP12 (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against FKBP12 and CRBN. An increased signal for CRBN in the RC32-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of RC32-mediated degradation of FKBP12.
Caption: The hook effect: formation of unproductive binary complexes.
Caption: Workflow for troubleshooting the RC32 hook effect.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FKBP12 PROTAC RC32 [myskinrecipes.com]
- 4. This compound(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
RC32 PROTAC off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the RC32 PROTAC and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and what is its mechanism of action?
RC32 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FKBP12 protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide).[1][2] By bringing FKBP12 and CRBN into close proximity, RC32 facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[2]
Q2: What are the potential sources of off-target effects with RC32?
Off-target effects with RC32 can arise from several mechanisms:
-
Degradation of structurally related proteins: The FKBP12-binding moiety of RC32 may have affinity for other members of the FKBP protein family, leading to their unintended degradation. For instance, studies have shown that RC32 can cause some degradation of FKBP4 and FKBP5.[2]
-
Pomalidomide-mediated degradation of neosubstrates: The pomalidomide (B1683931) component of RC32, which engages the CRBN E3 ligase, can independently induce the degradation of endogenous proteins, particularly zinc-finger (ZF) proteins.[3][4][5][6] This is a known class effect for pomalidomide-based PROTACs.
-
Pathway-related effects: The degradation of FKBP12 can lead to downstream changes in signaling pathways that are regulated by this protein. These are technically on-target effects but can produce unexpected phenotypes.
-
"Hook effect" and binary complex pharmacology: At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can lead to off-target pharmacology independent of degradation.
Q3: I am observing an unexpected phenotype in my experiment with RC32. How can I determine if it is due to an off-target effect?
A multi-step approach is recommended to investigate unexpected phenotypes:
-
Confirm on-target degradation: Verify that RC32 is effectively degrading FKBP12 at the concentration used in your experiment using Western blotting.
-
Perform a dose-response experiment: Determine the lowest effective concentration of RC32 that achieves robust FKBP12 degradation. Higher concentrations are more likely to induce off-target effects.
-
Use a negative control: Synthesize or obtain a negative control PROTAC, for example, one with a modification that prevents it from binding to FKBP12 or CRBN. If the unexpected phenotype persists with the negative control, it is likely an off-target effect.
-
Conduct washout experiments: To confirm that the observed phenotype is due to protein degradation, remove RC32 from the cell culture and monitor for the recovery of FKBP12 protein levels and the reversal of the phenotype.
-
Global proteomic analysis: The most comprehensive way to identify off-target degradation is through quantitative mass spectrometry-based proteomics. This will allow you to compare protein abundance in cells treated with RC32 versus control-treated cells.
Troubleshooting Guides
Problem: Unexpected Cellular Toxicity
If you observe significant cellular toxicity after treatment with RC32, it could be due to on-target toxicity (degradation of FKBP12 is inherently toxic to the cells) or off-target toxicity (degradation of an essential protein).
Troubleshooting Steps:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of RC32.
-
Evaluate Off-Targets from Proteomics: If you have performed a global proteomics experiment, investigate the biological functions of any identified off-target proteins. Degradation of proteins essential for cell survival is a likely cause of toxicity.
-
CRISPR Knockout of FKBP12: Use CRISPR-Cas9 to knock out the FKBP12 gene in your cell line. If toxicity is still observed with RC32 in the knockout cells, it confirms an off-target mechanism.
Problem: Discrepancy Between Proteomics and Western Blot Data
You may encounter situations where a potential off-target identified in your proteomics data is not validated by Western blot.
Troubleshooting Steps:
-
Antibody Specificity: Ensure the antibody used for the Western blot is specific to the protein of interest. Validate the antibody using knockout or knockdown cell lines if available.
-
Assay Sensitivity: Quantitative proteomics can be more sensitive than Western blotting. The observed degradation in the proteomics data may be below the limit of detection for your Western blot protocol.
-
Optimize Western Blot Protocol: Ensure your Western blot protocol is optimized for the target protein, including lysis buffer, antibody concentration, and transfer conditions.
Mitigating Off-Target Effects of RC32
Since RC32 is a pomalidomide-based PROTAC, a primary strategy to mitigate off-target effects is to reduce the inherent activity of the pomalidomide moiety against endogenous zinc-finger proteins.
Rational PROTAC Redesign:
Research has shown that modifications to the pomalidomide scaffold can reduce off-target degradation.[3][4][5] Specifically, substitutions at the C5 position of the phthalimide (B116566) ring can disrupt the binding of endogenous zinc-finger proteins to CRBN without significantly impacting the recruitment of CRBN for the degradation of the intended target.[3][4][5]
Table 1: Hypothetical Quantitative Proteomics Data for RC32 and a Redesigned Analog
| Protein | Gene Name | Log2 Fold Change (RC32 vs. Vehicle) | p-value | Log2 Fold Change (RC32-C5-mod vs. Vehicle) | p-value | Potential Off-Target? |
| FKBP12 | FKBP1A | -3.5 | <0.001 | -3.4 | <0.001 | No (On-Target) |
| FKBP4 | FKBP4 | -1.2 | 0.04 | -1.1 | 0.05 | Yes |
| FKBP5 | FKBP5 | -1.5 | 0.02 | -1.3 | 0.03 | Yes |
| ZFP91 | ZFP91 | -2.1 | 0.005 | -0.5 | 0.35 | Yes (Mitigated) |
| IKZF1 | IKZF1 | -2.5 | <0.001 | -0.8 | 0.21 | Yes (Mitigated) |
Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation.
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Jurkat cells) to ~70-80% confluency.
-
Treat cells with RC32 at an effective concentration (e.g., 100 nM) and a higher concentration to assess for the "hook effect".
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a duration sufficient to observe degradation (e.g., 12-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the RC32-treated samples compared to controls.
-
Caption: Workflow for proteomic identification of off-target proteins.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that RC32 directly binds to potential off-target proteins in a cellular context.[7][8]
Methodology:
-
Cell Treatment: Treat intact cells with RC32 or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the specific protein of interest remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes a protein, leading to a higher melting temperature. A shift in the melting curve in the presence of RC32 indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex (Target-PROTAC-E3 Ligase) in live cells.[9][10][11]
Methodology:
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add a dilution series of RC32 to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates the formation of the ternary complex.
Caption: Principle of the NanoBRET™ ternary complex formation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. pelagobio.com [pelagobio.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Inconsistent results with RC32 PROTAC experiments
Welcome to the technical support center for RC32 PROTAC experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with the RC32 PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is RC32 and what is its mechanism of action?
RC32 is a potent and specific degrader of the FKBP12 protein, developed using PROTAC (Proteolysis Targeting Chimera) technology.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the target protein, FKBP12, and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing FKBP12 and CRBN into close proximity, RC32 induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.[3]
Q2: What are the expected outcomes of successful FKBP12 degradation by RC32?
Degradation of FKBP12 by RC32 has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway.[4] This occurs because FKBP12 normally associates with and inhibits BMP type I receptors. When FKBP12 is degraded, this inhibition is released, leading to increased phosphorylation of SMAD1/5/8 and the transcription of BMP target genes like hepcidin.[4]
Q3: I am observing a decrease in FKBP12 degradation at higher concentrations of RC32. What is happening?
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[5] At very high concentrations, the PROTAC can form binary complexes with either the target protein (FKBP12) or the E3 ligase (CRBN) separately, which are non-productive for degradation. This reduces the formation of the essential ternary complex (FKBP12-RC32-CRBN), leading to decreased degradation efficiency. To mitigate this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation.[5]
Q4: How can I be sure that the observed protein degradation is due to the proteasome and the specific action of RC32?
To confirm the mechanism of action, you should perform control experiments. Pre-treating your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding RC32 should rescue FKBP12 from degradation.[6] Additionally, co-treatment with an excess of a ligand that binds to either FKBP12 (e.g., rapamycin) or CRBN (e.g., pomalidomide) should competitively inhibit the formation of the ternary complex and prevent degradation.[3][6]
Q5: Are there known off-target effects for RC32?
While RC32 has been shown to be highly selective for FKBP12, some studies have noted minor degradation of other FKBP family members, such as FKBP4 and FKBP5, at higher concentrations.[3] It is recommended to assess the specificity of RC32 in your experimental system, for instance, through quantitative proteomics, to identify any potential off-target effects.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of FKBP12.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Culture Conditions | Ensure cells are healthy, within a consistent passage number, and at an optimal confluency. Stressed or overly confluent cells can have altered protein expression and ubiquitin-proteasome system activity.[5] |
| RC32 Concentration | Perform a dose-response experiment with a broad range of RC32 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration and rule out the "hook effect".[5] |
| Incubation Time | Optimize the incubation time. While significant degradation can be seen as early as 4-6 hours, a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal endpoint.[4] |
| Reagent Quality | Ensure the RC32 compound is properly stored and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] |
| Experimental Controls | Include positive and negative controls. A positive control could be a cell line known to be responsive to RC32. A negative control could be a vehicle-treated sample or a structurally similar but inactive version of RC32. |
| Detection Issues (Western Blot) | Validate your anti-FKBP12 antibody for specificity and sensitivity. Ensure proper protein loading and transfer, and use a reliable loading control (e.g., GAPDH, β-actin).[9] |
Problem 2: High background or non-specific bands on Western blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | The primary or secondary antibody may be cross-reacting with other proteins. Try a different antibody or optimize the antibody concentrations. Ensure the primary antibody is specific to your target.[9] |
| Blocking | Insufficient blocking of the membrane can lead to high background. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[10] |
| Washing Steps | Inadequate washing can leave unbound antibodies on the membrane. Increase the number or duration of washes with TBST.[10] |
| Sample Preparation | Protein samples may be degraded. Always use protease inhibitors in your lysis buffer and keep samples on ice.[11] |
Data Presentation
RC32 Degradation Potency (DC50)
| Cell Line | Cancer Type | RC32 DC50 | Treatment Time |
| Jurkat | T-cell leukemia | ~0.3 nM | 12 hours[1][6] |
| Hep3B | Hepatocellular Carcinoma | 0.9 nM | Not Specified[4] |
| HuH7 | Hepatocellular Carcinoma | 0.4 nM | Not Specified[4] |
RC32 Degradation Time Course
| Cell Line | RC32 Concentration | Time to Complete Degradation |
| Hep3B & HuH7 | Not Specified | 4-6 hours[4] |
| Jurkat | 1 µM | Recovery of FKBP12 levels observed after washout following 12 hours of treatment[6] |
Note: Dmax (maximum degradation) values for RC32 are not consistently reported across studies. Researchers should determine the Dmax empirically in their specific experimental setup.
Off-Target Effects
Quantitative global proteomics is the recommended method for comprehensively assessing off-target effects.[7] While specific quantitative proteomics data for RC32 is not publicly available in a tabular format, it is crucial to consider this aspect in your experimental design.
Experimental Protocols
Protocol 1: Western Blot for FKBP12 Degradation
This protocol outlines the steps to assess the degradation of FKBP12 in cells treated with RC32.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of RC32 concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 12 or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for a loading control antibody (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to confirm that RC32 induces the ubiquitination of FKBP12.
-
Cell Treatment:
-
Transfect cells with a plasmid expressing tagged ubiquitin (e.g., HA-Ub or V5-Ub) if endogenous ubiquitin detection is difficult.
-
Treat cells with RC32 at the optimal degradation concentration and a vehicle control.
-
Crucially, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding RC32 to allow for the accumulation of ubiquitinated proteins.[12]
-
-
Cell Lysis under Denaturing Conditions:
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-FKBP12 antibody overnight at 4°C with rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin (or anti-tag) antibody to detect the polyubiquitin (B1169507) chain on FKBP12. A high molecular weight smear will indicate ubiquitination.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the effect of RC32-mediated FKBP12 degradation on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Cell Treatment:
-
Treat cells with a serial dilution of RC32 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the RC32 concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of RC32 PROTAC.
Caption: RC32-mediated FKBP12 degradation activates BMP signaling.
Caption: Troubleshooting workflow for inconsistent RC32 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FKBP12 PROTAC RC32 [myskinrecipes.com]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Poor Cell Permeability of RC32 PROTAC
Welcome to the technical support center for RC32 PROTAC. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cellular uptake of RC32, a potent degrader of the FKBP12 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome poor cell permeability and achieve successful protein degradation in your experiments.
Troubleshooting Guide: Low or No Degradation of FKBP12 with RC32
Experiencing suboptimal degradation of the target protein FKBP12 is a common hurdle. This guide provides a systematic approach to troubleshoot experiments where RC32 shows low efficacy, potentially due to poor cell permeability.
dot
Caption: A logical workflow for troubleshooting low RC32 activity.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of RC32 that might contribute to its poor cell permeability?
A1: RC32, like many PROTACs, is a large molecule that falls outside of Lipinski's "Rule of Five" for orally bioavailable drugs. Its significant molecular weight and polar surface area are the primary contributors to its low passive diffusion across the cell membrane.
| Property | Value | Implication for Permeability |
| Molecular Weight | 1426.69 g/mol [1] | High molecular weight reduces passive diffusion across the lipid bilayer. |
| Chemical Formula | C₇₅H₁₀₇N₇O₂₀[1] | The large number of heteroatoms contributes to a high polar surface area. |
| Solubility | DMSO: 10 mg/mL | While soluble in organic solvents, aqueous solubility can be a limiting factor. |
Q2: I am observing the "hook effect" with RC32. Could this be related to cell permeability?
A2: The hook effect, where higher concentrations of a PROTAC lead to decreased degradation, is primarily due to the formation of non-productive binary complexes (RC32-FKBP12 or RC32-CRBN) instead of the productive ternary complex (FKBP12-RC32-CRBN).[2] While not directly a permeability issue, inefficient cellular uptake could exacerbate this. If only a small amount of RC32 enters the cell, achieving the optimal concentration for ternary complex formation becomes more challenging. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[2]
Q3: What are the first steps I should take if I suspect poor cell permeability of RC32 is affecting my results?
A3: Before concluding that cell permeability is the sole issue, it's important to rule out other common experimental problems:
-
Confirm RC32 Integrity: Ensure your stock of RC32 has been stored correctly and is not degraded.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein (FKBP12) and the E3 ligase (CRBN) recruited by RC32.[3][4]
-
Optimize Dose and Time: Perform a time-course and dose-response experiment to ensure you are not missing the optimal window for degradation.[2]
-
Check for Proteasome Inhibition: Co-treat with a proteasome inhibitor (e.g., MG132). If degradation is rescued, it confirms the degradation is proteasome-dependent.[5]
-
Competitive Inhibition: Co-treat with an excess of rapamycin (B549165) or pomalidomide (B1683931). This should compete with RC32 and rescue FKBP12 degradation, confirming the mechanism of action.[5]
Q4: What are some strategies to improve the cellular uptake of RC32?
A4: Improving the cell permeability of a large molecule like RC32 can be approached in several ways:
-
Linker Modification: The linker connecting the rapamycin and pomalidomide moieties can be optimized. Replacing flexible PEG linkers with more rigid or hydrocarbon-based linkers can sometimes improve permeability by altering the molecule's conformational dynamics and reducing its polar surface area.[6][7]
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups on RC32 with moieties that are cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.[8][9] This can significantly enhance cell permeability.
-
Formulation Strategies: For in vivo studies, formulating RC32 in lipid-based nanoparticles or other delivery systems can improve its bioavailability and cellular uptake.[10]
Q5: Are there any known off-target effects of RC32 I should be aware of?
A5: RC32 utilizes pomalidomide to recruit the E3 ligase CRBN. Pomalidomide itself is known to induce the degradation of certain zinc finger transcription factors. Therefore, it is possible that RC32 could have off-target effects on these proteins. It is recommended to perform proteomic studies to assess the selectivity of RC32 in your specific cellular context. One study noted that RC32 caused some degradation of FKBP4 and FKBP5, while a novel, more specific FKBP12-targeting PROTAC did not.[5]
Key Experimental Protocols
Here we provide detailed methodologies for assessing the cell permeability of RC32 and confirming its degradation activity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[11][12]
dot
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Methodology:
-
Prepare Solutions:
-
RC32 Stock Solution: Prepare a 10 mM stock solution of RC32 in DMSO.
-
Donor Solution: Dilute the RC32 stock solution in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.
-
Acceptor Solution: Use the same buffer as the donor solution.
-
Artificial Membrane Solution: A common choice is a solution of lecithin (B1663433) in dodecane.
-
-
Assay Procedure:
-
Coat the wells of a 96-well filter plate (the donor plate) with the artificial membrane solution and allow the solvent to evaporate.
-
Add the donor solution containing RC32 to the wells of the coated filter plate.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of RC32 in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]_acceptor is the concentration of RC32 in the acceptor well, and [drug]_equilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium, providing a more biologically relevant model of permeability that includes active transport and efflux.[13][14]
dot
Caption: Workflow for the Caco-2 Permeability Assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a multi-well plate.
-
Culture the cells for approximately 21 days, changing the media every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
To measure apical-to-basolateral (A-to-B) permeability, add the RC32-containing transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the RC32-containing transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of RC32 in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Western Blot for FKBP12 Degradation
Western blotting is the standard method to quantify the degradation of FKBP12 following treatment with RC32.[1][15]
dot
Caption: Workflow for Western Blot analysis of FKBP12 degradation.
Methodology:
-
Cell Treatment and Lysis:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of RC32 concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration for various times (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for FKBP12. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane or a parallel blot.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control using densitometry software.
-
Normalize the FKBP12 signal to the loading control for each sample.
-
Calculate the percentage of FKBP12 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining FKBP12 against the RC32 concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
By following these troubleshooting guides and experimental protocols, researchers can systematically address the challenges of RC32 cell permeability and achieve robust and reproducible FKBP12 degradation in their experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. chembites.org [chembites.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
RC32 PROTAC: A Comparative Selectivity Profile Against FKBPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the PROTAC (Proteolysis Targeting Chimera) RC32 against various members of the FK506-Binding Protein (FKBP) family. The information is compiled from publicly available experimental data to assist researchers in evaluating RC32 for their specific applications.
Introduction to RC32
RC32 is a potent PROTAC designed for the targeted degradation of FKBP12. It is a heterobifunctional molecule that consists of a ligand for FKBP12 (a derivative of Rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), connected by a linker. By inducing proximity between FKBP12 and the E3 ligase, RC32 triggers the ubiquitination and subsequent proteasomal degradation of FKBP12.
Selectivity Profile of RC32
Experimental data from studies in Jurkat cells and hepatocellular carcinoma cell lines have demonstrated that RC32 is a highly potent and selective degrader of FKBP12.[1] However, its activity against other members of the FKBP family has also been investigated to determine its selectivity.
Quantitative Degradation Data
The following table summarizes the degradation potency (DC50) and qualitative selectivity of RC32 against various FKBP family members.
| Target Protein | Cell Line | DC50 Value | Selectivity Notes |
| FKBP12 | Jurkat | ~0.3 nM[2] | Primary Target |
| Hep3B | 0.9 nM[1] | ||
| HuH7 | 0.4 nM[1] | ||
| FKBP11 | Jurkat | No evident degradation[2] | High selectivity over FKBP11. |
| FKBP25 | Jurkat | Degradation is dose-dependent[2] | Some off-target degradation at higher concentrations. |
| FKBP51 | Jurkat | No evident degradation[2] | High selectivity over FKBP51. |
Note: The absence of specific DC50 values for FKBP11, FKBP25, and FKBP51 in the available literature indicates that RC32 is significantly less potent against these off-targets compared to FKBP12. The term "no evident degradation" suggests that at the concentrations tested, the degradation of these proteins was not statistically significant.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of RC32 and a typical experimental workflow for assessing its selectivity.
Experimental Protocols
The following are representative protocols for assessing the selectivity of RC32 against different FKBP family members.
Western Blot Analysis for Protein Degradation
This protocol is a standard method for quantifying the levels of specific proteins in cell lysates.
1. Cell Culture and Treatment:
-
Culture Jurkat cells in appropriate media and conditions until they reach the desired confluency.
-
Treat the cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 12 or 24 hours).
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for FKBP12, FKBP11, FKBP25, FKBP51, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the RC32 concentration to determine the DC50 value.
Quantitative Mass Spectrometry-based Proteomics
For a more comprehensive and unbiased assessment of selectivity, quantitative mass spectrometry can be employed.
1. Sample Preparation:
-
Treat cells with RC32 and a vehicle control as described for the Western Blot protocol.
-
Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis or use label-free quantification methods.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled or unlabeled peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
3. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon RC32 treatment.
-
Compare the degradation levels of FKBP family members to assess selectivity.
Conclusion
The available data strongly indicates that RC32 is a highly selective degrader of FKBP12. While some dose-dependent degradation of FKBP25 has been observed, RC32 shows no evident degradation of FKBP11 and FKBP51 at effective FKBP12-degrading concentrations. This high degree of selectivity makes RC32 a valuable tool for studying the specific functions of FKBP12 and a promising candidate for further therapeutic development. Researchers should consider the potential for off-target effects on FKBP25, particularly at higher concentrations.
References
A Comparative Guide to FKBP12 Targeting: RC32 PROTAC, FK506, and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three key molecules used to target the 12-kDa FK506-binding protein (FKBP12): the novel PROTAC degrader RC32, and the well-established small molecule inhibitors FK506 (Tacrolimus) and Rapamycin (B549165) (Sirolimus). This document outlines their distinct mechanisms of action, comparative performance data, and the signaling pathways they modulate, supported by detailed experimental protocols.
Introduction: Divergent Strategies for Targeting FKBP12
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding and signal transduction. Its modulation has therapeutic implications in immunosuppression, oncology, and neurodegenerative diseases. While FK506 and Rapamycin have long been the gold standard for FKBP12 inhibition, the advent of Proteolysis Targeting Chimeras (PROTACs) like RC32 offers a fundamentally different and potentially more selective approach.
-
FK506 (Tacrolimus) and Rapamycin (Sirolimus) are natural macrolides that function as "molecular glues." They bind to FKBP12, and this complex then gains a new function: the FKBP12-FK506 complex inhibits the phosphatase calcineurin, while the FKBP12-Rapamycin complex inhibits the mechanistic target of rapamycin (mTOR) kinase.[1][2] Their therapeutic effects are primarily driven by the inhibition of these downstream targets, leading to immunosuppression.[1][3]
-
RC32 is a heterobifunctional PROTAC that leverages the cell's own ubiquitin-proteasome system to induce the degradation of FKBP12.[4][5] It consists of a ligand that binds to FKBP12 (derived from Rapamycin) connected by a linker to a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon).[4][5] This proximity-induced ubiquitination flags FKBP12 for destruction by the proteasome, leading to its removal from the cell.[4][6]
Performance Data: A Head-to-Head Comparison
The functional differences between these molecules are evident in their performance metrics. RC32's efficacy is measured by its ability to degrade FKBP12, while FK506 and Rapamycin are characterized by their binding affinities and inhibitory concentrations.
| Parameter | RC32 PROTAC | FK506 (Tacrolimus) | Rapamycin (Sirolimus) | References |
| Primary Mechanism | FKBP12 Degradation | Calcineurin Inhibition (via FKBP12) | mTOR Inhibition (via FKBP12) | [3][4][7] |
| Degradation (DC50) | ~0.3 nM (in Jurkat cells, 12h) | Not Applicable | Not Applicable | [5][6] |
| Binding Affinity (Kd) | Not directly measured (PROTAC) | ~0.4 nM to FKBP12 | ~0.2 nM to FKBP12 | [8] |
| Inhibition Constant (Ki) | Not Applicable | ~1.7 nM for FKBP12 PPIase activity | Not directly inhibiting an enzyme alone | [8] |
| Downstream Effect | BMP signaling activation | NFAT signaling inhibition | mTORC1 signaling inhibition | [3][7][9] |
| Immunosuppressive Activity | No | Yes | Yes | [9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of RC32, FK506, and Rapamycin lead to the modulation of different downstream signaling pathways.
RC32: Targeted Degradation and Activation of BMP Signaling
RC32 induces the degradation of FKBP12, which has been shown to be a negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway.[9][10] By removing FKBP12, RC32 can lead to the activation of BMP signaling, which has therapeutic potential in diseases characterized by deficient BMP signaling.[10] Unlike FK506 and Rapamycin, RC32 does not exhibit immunosuppressive activity as it does not inhibit calcineurin or mTOR.[9][11]
FK506: Inhibition of Calcineurin-NFAT Signaling
FK506 forms a complex with FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin.[3] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation.[12] As a result, NFAT remains phosphorylated and cannot translocate to the nucleus to initiate the transcription of genes required for T-cell proliferation and cytokine production, leading to immunosuppression.[4][13]
Rapamycin: Inhibition of mTOR Signaling
Rapamycin also binds to FKBP12, but the resulting complex targets the mTOR kinase, specifically the mTORC1 complex.[7] The FKBP12-Rapamycin complex allosterically inhibits mTORC1, preventing it from phosphorylating its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[14][15] This leads to the inhibition of protein synthesis and cell cycle progression, resulting in its immunosuppressive and anti-proliferative effects.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are representative protocols for key experiments.
Western Blot for FKBP12 Degradation by RC32
This protocol outlines the steps to quantify the degradation of FKBP12 in cultured cells following treatment with RC32.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of RC32 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 12 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against FKBP12 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the FKBP12 signal to the loading control to determine the extent of degradation.
In Vitro Calcineurin Phosphatase Activity Assay with FK506
This assay measures the ability of the FK506-FKBP12 complex to inhibit the phosphatase activity of calcineurin.[2][16]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.1 mM CaCl₂, 0.25 mg/mL BSA). Prepare solutions of purified recombinant calcineurin, calmodulin, FKBP12, FK506, and a phosphopeptide substrate (e.g., RII phosphopeptide).
-
Assay Setup: In a 96-well plate, add assay buffer, calmodulin, FKBP12, and varying concentrations of FK506. Add purified calcineurin to each well. Incubate for 10 minutes at 30°C to allow complex formation.
-
Reaction Initiation: Start the reaction by adding the RII phosphopeptide substrate to each well. Incubate for 10-30 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of free phosphate (B84403) released using a malachite green-based reagent. Measure the absorbance at ~620 nm.
-
Data Analysis: Calculate the percentage of calcineurin inhibition for each FK506 concentration compared to the vehicle control. Determine the IC50 value.
In Vitro mTOR Kinase Assay with Rapamycin
This protocol details a method to measure the inhibition of mTOR kinase activity by the Rapamycin-FKBP12 complex.[17]
Protocol:
-
Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).
-
Formation of FKBP12-Rapamycin Complex: Pre-incubate purified FKBP12 with varying concentrations of Rapamycin.
-
Kinase Reaction: Add the immunoprecipitated mTORC1 to a kinase assay buffer containing ATP and a substrate (e.g., recombinant 4E-BP1). Add the pre-formed FKBP12-Rapamycin complex. Incubate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).
-
Data Analysis: Quantify the band intensities and calculate the percentage of mTOR inhibition for each Rapamycin concentration. Determine the IC50 value.
Selectivity Profile
A key differentiator between these molecules is their selectivity.
-
RC32 has been shown to be selective for the degradation of FKBP12 over other FKBP isoforms at low concentrations.[9] Crucially, it does not inhibit the enzymatic activities of calcineurin or mTOR, thus avoiding the immunosuppressive effects of FK506 and Rapamycin.[9][11]
-
FK506 and Rapamycin , while binding to FKBP12 with high affinity, also bind to other FKBP isoforms, which could contribute to off-target effects.[18][19][20] Their primary "off-target" effects in the context of FKBP12 modulation are the very mechanisms of their therapeutic action: calcineurin and mTOR inhibition, respectively.
Conclusion
RC32, FK506, and Rapamycin represent three distinct strategies for targeting FKBP12, each with its own advantages and disadvantages.
-
RC32 offers a novel approach of targeted protein degradation, which can lead to a more profound and sustained downstream effect (activation of BMP signaling) without the immunosuppressive liabilities of FK506 and Rapamycin. This makes it a promising tool for research and potentially for therapeutic applications where FKBP12 degradation is desired without affecting calcineurin or mTOR pathways.
-
FK506 and Rapamycin are potent and well-characterized immunosuppressants that function by coopting FKBP12 to inhibit calcineurin and mTOR, respectively. Their clinical utility is well-established, but their broad effects can lead to significant side effects.
The choice between these molecules will depend on the specific research question or therapeutic goal. For selective removal of FKBP12 and study of its direct cellular functions, RC32 is the superior tool. For potent immunosuppression through the calcineurin or mTOR pathways, FK506 and Rapamycin remain the drugs of choice. The continued development of PROTAC technology may lead to even more selective and potent degraders for FKBP12 and other challenging drug targets.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. FK506, an immunosuppressant targeting calcineurin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Calcineurin/NFAT in SFRP2 Induced Angiogenesis—A Rationale for Breast Cancer Treatment with the Calcineurin Inhibitor Tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Src-family kinases negatively regulate NFAT signaling in resting human T cells | PLOS One [journals.plos.org]
- 14. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novapublishers.com [novapublishers.com]
- 16. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 17. benchchem.com [benchchem.com]
- 18. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding of rapamycin analogs to calcium channels and FKBP52 contributes to their neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RC32 PROTAC Efficacy in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the RC32 PROTAC's efficacy against other FKBP12-targeting PROTACs and standard-of-care treatments in various cancer cell lines. This analysis is supported by experimental data on protein degradation, cell viability, and apoptosis, with detailed methodologies for key experiments.
RC32 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the FK506-Binding Protein 12 (FKBP12). By hijacking the cell's ubiquitin-proteasome system, RC32 marks FKBP12 for destruction, a mechanism with therapeutic potential in oncology due to FKBP12's role in cellular signaling pathways, including the TGF-β and BMP pathways. This guide evaluates the performance of RC32 in comparison to other novel FKBP12-targeting PROTACs, namely 5a1 and 6b4, and another FKBP12 degrader, dFKBP-1.
Mechanism of Action: PROTAC-mediated Degradation
RC32 is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (a derivative of rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. This tripartite complex formation between FKBP12, RC32, and CRBN leads to the polyubiquitination of FKBP12, marking it for degradation by the proteasome.
In Vivo Validation of RC32 PROTAC: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the FKBP12-targeting PROTAC, RC32, with emerging alternatives. Experimental data and detailed methodologies are presented to support further research and development in targeted protein degradation.
RC32 is a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FKBP12 protein. It is composed of a ligand for FKBP12 (rapamycin) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), joined by a linker.[1] This design allows RC32 to recruit FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12. In vivo studies have demonstrated the efficacy of RC32 in various animal models, highlighting its potential as a therapeutic agent and a tool for studying FKBP12 function.
Comparative In Vivo Performance of FKBP12 PROTACs
While in vivo data for direct competitors of RC32 is limited, emerging PROTACs such as 5a1 and 6b4 have shown promise in in vitro studies. The following tables summarize the available quantitative data to facilitate a comparison.
| PROTAC | Target | E3 Ligase Ligand | In Vitro DC50 | Animal Model | Dosing Regimen | Observed In Vivo Effect |
| RC32 | FKBP12 | Pomalidomide (CRBN) | ~0.3 nM (Jurkat cells)[2] | Mice, Rats, Bama Pigs, Rhesus Monkeys[2] | 60 mg/kg, oral (mice, twice daily for 1 day); 20 mg/kg, i.p. (rats, twice daily for 1 day)[3] | Significant degradation of FKBP12 in various organs (except brain with systemic administration).[4] |
| 5a1 | FKBP12 | Von Hippel-Lindau (VHL) | More potent than RC32 in vitro (pM range)[5] | In vivo studies not yet reported | Not Applicable | Potent degradation of FKBP12 in multiple myeloma cell lines.[5] |
| 6b4 | FKBP12 | Von Hippel-Lindau (VHL) | More potent than RC32 in vitro (pM range)[5] | In vivo studies not yet reported | Not Applicable | Potent degradation of FKBP12 in multiple myeloma cell lines.[5] |
Table 1: Overview of FKBP12-Targeting PROTACs. This table provides a high-level comparison of RC32 and its emerging alternatives, 5a1 and 6b4.
| Animal Model | Administration Route | Dose | Duration | Tissue | Outcome |
| Mice | Oral | 60 mg/kg (twice daily) | 1 day | Heart, Liver, Kidney, etc. | Significant FKBP12 degradation.[2] |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg (twice daily) | 1 day | Most organs (except brain) | Degradation of FKBP12 protein.[2] |
| Rats | Intraperitoneal (i.p.) | 20 mg/kg (twice daily) | 1 day | Not specified | High degradation efficiency.[3] |
| Bama Pigs | Intraperitoneal (i.p.) | 8 mg/kg (twice daily) | 2 days | Most organs (except brain) | Efficient FKBP12 degradation.[2] |
| Rhesus Monkeys | Intraperitoneal (i.p.) | 8 mg/kg (twice daily) | 3 days | Heart, Liver, Kidney, etc. | Efficient FKBP12 degradation.[2] |
Table 2: Summary of In Vivo Studies for RC32. This table details the various animal models and dosing regimens used to validate the in vivo efficacy of RC32.
Key In Vivo Findings for RC32
In vivo studies have revealed several important characteristics of RC32:
-
Broad Tissue Distribution: Following systemic administration (oral or i.p.), RC32 effectively degrades FKBP12 in a wide range of tissues, with the notable exception of the brain, likely due to the blood-brain barrier.[4]
-
Lack of Immunosuppression: Unlike conventional FKBP12 ligands such as FK506 and rapamycin, which inhibit calcineurin and mTOR respectively, RC32-mediated degradation of FKBP12 does not cause immunosuppression.[1] This is a significant advantage for potential therapeutic applications.
-
Modulation of Downstream Signaling: Degradation of FKBP12 by RC32 has been shown to enhance BMP signaling and upregulate hepcidin (B1576463) expression, a key regulator of iron homeostasis.[6]
-
Reversible Effects: The protein knockdown effect of RC32 is reversible, with FKBP12 levels recovering after cessation of treatment.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vivo validation of RC32 and other PROTACs.
In Vivo PROTAC Administration and Tissue Collection
-
Animal Models: Studies have utilized various animal models, including C57BL/6 mice, Sprague-Dawley rats, Bama pigs, and rhesus monkeys.
-
PROTAC Formulation: For oral administration, RC32 can be formulated in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water. For intraperitoneal injection, a formulation in a vehicle like 5% DMSO, 40% PEG300, and 55% saline can be used.
-
Administration:
-
Oral Gavage (Mice): Administer the formulated RC32 at the desired dosage (e.g., 60 mg/kg) using a gavage needle.
-
Intraperitoneal Injection (Mice, Rats): Inject the formulated RC32 into the peritoneal cavity at the specified dose.
-
-
Tissue Harvesting: At the designated time points post-administration, euthanize the animals according to approved protocols. Perfuse the animals with cold PBS to remove blood from the tissues. Dissect the desired organs (e.g., heart, liver, kidney, spleen, lung, and brain), snap-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis.
Western Blot Analysis for Protein Degradation
-
Tissue Lysis: Homogenize the frozen tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Calculate the percentage of protein degradation relative to the vehicle-treated control group.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of RC32 and a typical experimental workflow for in vivo validation.
Figure 1: Mechanism of RC32-mediated FKBP12 degradation.
Figure 2: Experimental workflow for in vivo validation of PROTACs.
References
- 1. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of RC32 PROTAC for FKBP12 Degradation in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the RC32 PROTAC's performance in degrading FKBP12 in Jurkat cells against other FKBP12-targeting PROTACs. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Mechanism of Action of RC32 PROTAC
RC32 is a proteolysis-targeting chimera (PROTAC) that potently degrades the FK506-binding protein 12 (FKBP12). It functions by hijacking the cell's natural protein disposal system. RC32 is a heterobifunctional molecule composed of a ligand that binds to FKBP12 (Rapamycin) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), connected by a linker. This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1][2]
Dose-Response Comparison: RC32 vs. Alternative FKBP12 PROTACs
The following table summarizes the dose-response data for RC32 and two alternative FKBP12-targeting PROTACs, 5a1 and 6b4. It is important to note that while data for RC32 is available for Jurkat cells, the comparative data for 5a1 and 6b4 was generated in the INA-6 multiple myeloma cell line.
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 / Potency | Treatment Time | Reference |
| RC32 | FKBP12 | Cereblon (CRBN) | Jurkat | ~0.3 nM | 12 hours | [1][2] |
| 5a1 | FKBP12 | Not specified | INA-6 | More potent than RC32 (effective in the lower pM range) | 4 hours | [3] |
| 6b4 | FKBP12 | Not specified | INA-6 | More potent than RC32 (effective in the lower pM range) | 4 hours | [3] |
Experimental Protocols
Dose-Response Analysis of FKBP12 Degradation via Western Blotting in Jurkat Cells
This protocol outlines the key steps for assessing the dose-dependent degradation of FKBP12 in Jurkat cells treated with a PROTAC like RC32.
1. Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare a stock solution of the PROTAC (e.g., RC32) in DMSO.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for the desired time period (e.g., 12 hours). Include a vehicle control (DMSO) group.
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
As a loading control, simultaneously or subsequently probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity.
-
Plot the normalized FKBP12 levels against the logarithm of the PROTAC concentration to generate a dose-response curve and calculate the DC50 value (the concentration at which 50% degradation of the target protein is observed).
Visualizations
Caption: Mechanism of action of RC32 PROTAC for FKBP12 degradation.
Caption: Experimental workflow for dose-response analysis of RC32.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing RC32 PROTAC: A Comparative Guide to its Non-Immunosuppressive Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PROTAC (PROteolysis TArgeting Chimera) RC32, focusing on its interaction with the immune system. Contrary to traditional agents that bind to the FK506 binding protein 12 (FKBP12), such as Tacrolimus (FK506) and Rapamycin, RC32 achieves potent degradation of FKBP12 without inducing immunosuppressive effects.[1] This unique characteristic presents a significant advantage in therapeutic areas where FKBP12 degradation is desired without compromising the patient's immune response.
RC32 is a heterobifunctional molecule that links Rapamycin, an FKBP12 binder, to Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This design allows RC32 to bring FKBP12 into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of FKBP12 by the proteasome. Unlike FK506 and Rapamycin, which inhibit Calcineurin and mTOR pathways respectively upon binding to FKBP12, RC32's mechanism of action is catalytic degradation, which circumvents the inhibition of these key immunosuppressive signaling nodes.[1]
Comparative Data on Immunosuppressive Activity
Experimental data demonstrates a clear distinction between RC32 and conventional FKBP12-binding immunosuppressants. The following table summarizes the comparative effects on key signaling pathways and cellular responses related to immunosuppression.
| Parameter | RC32 | Tacrolimus (FK506) | Rapamycin |
| Target | FKBP12 Degradation | Calcineurin Inhibition (via FKBP12) | mTOR Inhibition (via FKBP12) |
| mTOR Phosphorylation | No Inhibition[1] | No Inhibition[1] | Potent Inhibition[1] |
| Calcineurin Activity | No Inhibition[1] | Potent Inhibition[1] | No Inhibition |
| NFAT1 Dephosphorylation | No Effect[1] | Strong Inhibition[1] | No Effect |
| IL-2 Expression (Jurkat cells) | No Effect[1] | Strong Inhibition[1] | Partial Inhibition |
| PBMC Proliferation | No Inhibition[1] | Remarkable Inhibition[1] | Remarkable Inhibition[1] |
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of RC32 and a typical experimental workflow for assessing immunosuppression.
Caption: RC32 induces FKBP12 degradation, unlike FK506/Rapamycin which inhibit downstream pathways.
References
Comparative Analysis of Novel FKBP12 PROTACs 5a1 and 6b4 with RC32
This guide provides a detailed comparison of the commercially available FKBP12-targeting PROTAC, RC32, with two novel FKBP12 PROTACs, 5a1 and 6b4. The analysis focuses on their efficacy in degrading FKBP12, their impact on BMP-induced signaling, and their potential as therapeutic agents in multiple myeloma. The information is targeted towards researchers, scientists, and professionals in drug development.
Introduction to FKBP12 PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to specifically degrade target proteins, offering a promising therapeutic strategy for various diseases, including cancer.[1] They function by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
FKBP12 (12-kDa FK506-binding protein) is a protein that acts as a gatekeeper for bone morphogenetic protein (BMP) receptor signaling, preventing uncontrolled activation.[2] By targeting FKBP12 for degradation, it is possible to enhance BMP signaling, which can in turn induce apoptosis in cancer cells, such as those in multiple myeloma.[1]
This guide compares three such PROTACs:
-
RC32: A commercially available PROTAC that uses rapamycin (B549165) to bind to FKBP12 and pomalidomide (B1683931) to recruit the E3 ubiquitin ligase cereblon.[1][3]
-
5a1: A novel PROTAC consisting of a new FKBP12 binder, a linker, and a Von Hippel-Lindau (VHL) E3 ligase ligand.[1]
-
6b4: Another novel PROTAC that shares the same linker and E3 ligase ligand as 5a1 but utilizes a different FKBP12 binder.[1]
Data Presentation
Table 1: Comparative Efficacy of FKBP12 Degradation
| PROTAC | Concentration | Cell Line | Duration | FKBP12 Degradation Efficiency | Notes |
| RC32 | 1 or 100 nM | INA-6 | 18 hours | Potent | Also caused some degradation of FKBP4 and FKBP5.[1] |
| 5a1 | 1 or 100 nM | INA-6 | 18 hours | Most efficient | Did not cause degradation of FKBP4 and FKBP5.[1] |
| 6b4 | 1 or 100 nM | INA-6 | 18 hours | Potent | Also caused some degradation of FKBP4 and FKBP5.[1] |
Table 2: Enhancement of BMP6-Induced SMAD1/5 Activity
| PROTAC | Potency in Enhancing SMAD1/5 Activity | Cell Line | Notes |
| RC32 | Effective | INA-6 BRE-luc reporter | All PROTACs potentiated BMP6-induced SMAD1/5 activity compared to BMP6 alone.[1] |
| 5a1 | More potent than RC32 | INA-6 BRE-luc reporter | Doses above 10 nM led to apoptosis of the reporter cells.[1] |
| 6b4 | More potent than RC32 | INA-6 BRE-luc reporter | Doses above 10 nM led to apoptosis of the reporter cells.[1] |
Table 3: Enhancement of BMP6-Induced Loss of Cell Viability
| PROTAC | Potency in Enhancing Cell Viability Loss | Cell Line | Notes |
| RC32 | Clear effect down to the upper pM range | INA-6 | The PROTACs alone did not influence cell viability.[1] |
| 5a1 | Potent even down to the lower pM range | INA-6, IH-1, Karpas-417, DOHH-2 | Effects were most pronounced in the INA-6 cell line.[1] |
| 6b4 | Potent even down to the lower pM range | INA-6 | The PROTACs enhanced BMP6-induced loss of cell viability in all cell lines tested.[1] |
Mandatory Visualization
Caption: Mechanism of action of PROTACs for targeted protein degradation.
Caption: FKBP12's role in BMP signaling and PROTAC intervention.
Caption: Workflow for comparing the efficacy of FKBP12 PROTACs.
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human myeloma cell lines INA-6, IH-1, and Karpas-417, and the diffuse large B-cell lymphoma cell line DOHH-2 were used.[1] The INA-6 BRE-luc reporter cell line was utilized for assessing SMAD1/5 activity.[1]
-
Culture Conditions: Cells were cultured in appropriate growth medium and maintained under standard cell culture conditions.
Western Blotting for Protein Degradation
-
Treatment: INA-6 cells were treated with 1 nM or 100 nM of RC32, 5a1, or 6b4 for 18 hours.[1]
-
Lysis: Following treatment, cells were harvested and lysed.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against FKBP12, FKBP4, FKBP5, and a loading control (e.g., β-actin).[1]
-
Detection: After incubation with secondary antibodies, protein bands were visualized and quantified.
Luciferase Reporter Assay for SMAD1/5 Activity
-
Cell Seeding: INA-6 BRE-luc reporter cells were seeded in appropriate plates.
-
Treatment: Cells were treated with varying doses of RC32, 5a1, or 6b4 in the presence of BMP6.[1]
-
Incubation: The cells were incubated to allow for reporter gene expression.
-
Lysis and Measurement: Cells were lysed, and luciferase activity was measured using a luciferase detection reagent.[1]
-
Data Analysis: Luciferase activity was normalized to a control (BMP6 alone) to determine the fold change in SMAD1/5 activity.[1]
Cell Viability Assay
-
Cell Seeding: INA-6, IH-1, Karpas-417, and DOHH-2 cells were seeded in 96-well plates.[1]
-
Treatment: Cells were treated with increasing doses of RC32, 5a1, or 6b4, combined with a fixed concentration of BMP6 (7.5 ng/mL).[1]
-
Incubation: The plates were incubated for 72 hours.[1]
-
Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[1]
-
Data Analysis: The results were analyzed to determine the effect of the PROTACs on BMP6-induced loss of cell viability.
Conclusion
The novel FKBP12 PROTACs, 5a1 and 6b4, demonstrate superior or comparable efficacy to the commercially available RC32 in the context of multiple myeloma models.
-
Efficacy: All three PROTACs effectively degrade FKBP12 and enhance BMP6-induced apoptosis. However, 5a1 was identified as the most efficient at degrading FKBP12.[1] Furthermore, both 5a1 and 6b4 were more potent than RC32 at enhancing BMP6-induced SMAD1/5 activity and subsequent loss of cell viability, showing effects at lower picomolar concentrations.[1]
-
Selectivity: A key advantage of 5a1 is its higher selectivity for FKBP12 over other FKBP family members like FKBP4 and FKBP5, which were partially degraded by RC32 and 6b4.[1] This increased selectivity could translate to a better safety profile with fewer off-target effects.
References
- 1. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP12 PROTAC RC32(Tsinghua University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
